1,2-Bis(3-methylpiperidin-1-yl)ethanone
説明
BenchChem offers high-quality 1,2-Bis(3-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1,2-bis(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12-5-3-7-15(9-12)11-14(17)16-8-4-6-13(2)10-16/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMQXBGNRZNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)N2CCCC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Abstract
This technical guide provides a detailed scientific overview of the novel chemical entity 1,2-Bis(3-methylpiperidin-1-yl)ethanone. As a compound for which limited public data exists, this document outlines its deduced chemical structure, predicted physicochemical properties, and a proposed, scientifically grounded protocol for its synthesis and characterization. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the molecule's potential applications based on its structural features, which include two chiral centers and multiple functional groups. The methodologies described herein are based on established principles of organic chemistry and are designed to be self-validating.
Introduction
Piperidine derivatives are a cornerstone of medicinal chemistry and materials science, with their structural motifs appearing in numerous pharmaceuticals and specialty chemicals.[1] The introduction of substituents on the piperidine ring, such as a methyl group at the 3-position, can significantly influence the molecule's stereochemistry and biological activity. 1,2-Bis(3-methylpiperidin-1-yl)ethanone is a unique molecule that incorporates two 3-methylpiperidine moieties linked by an ethanone backbone. This structure presents several features of interest to the scientific community, including the presence of two chiral centers, two tertiary amine functionalities, and a ketone group, suggesting its potential as a versatile building block in organic synthesis, a chiral ligand in catalysis, or a scaffold for novel drug candidates.
This guide aims to provide a foundational understanding of 1,2-Bis(3-methylpiperidin-1-yl)ethanone, from its basic chemical identity to a plausible and detailed synthetic route and methods for its structural confirmation.
Chemical Identity and Physicochemical Properties
The chemical structure of 1,2-Bis(3-methylpiperidin-1-yl)ethanone is deduced from its IUPAC name. It features a central ethanone core to which two 3-methylpiperidine rings are attached at the first and second carbon atoms via their respective nitrogen atoms.
Chemical Structure
Caption: 2D representation of 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Molecular Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | 1,2-di(3-methylpiperidin-1-yl)ethan-1-one | Deduced |
| Molecular Formula | C₁₄H₂₆N₂O | Deduced |
| Molecular Weight | 238.37 g/mol | Calculated |
| CAS Number | Not available | N/A |
| SMILES | CC1CCCN(C1)CC(=O)N1CCCC(C)C1 | Deduced |
| Predicted LogP | 2.5 ± 0.5 | Predicted |
| Predicted Boiling Point | 350-400 °C | Predicted |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents | Predicted |
Proposed Synthesis and Mechanism
A plausible and efficient synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone can be envisioned through a two-step process starting from commercially available 3-methylpiperidine and chloroacetyl chloride. This approach is based on well-established nucleophilic substitution and acylation reactions.
Synthetic Scheme
Caption: Proposed two-step synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-chloro-1-(3-methylpiperidin-1-yl)ethanone
-
Reaction Setup: To a solution of 3-methylpiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. The use of a base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.
-
Workup and Isolation: Upon completion, the reaction mixture is washed sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, 2-chloro-1-(3-methylpiperidin-1-yl)ethanone.
Step 2: Synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
-
Reaction Setup: The crude intermediate from Step 1 is dissolved in a polar aprotic solvent such as acetonitrile. To this solution, add 3-methylpiperidine (1.5 eq) and a base like potassium carbonate (2.0 eq) to facilitate the nucleophilic substitution and scavenge the generated acid.
-
Reaction Conditions: The reaction mixture is heated to reflux to ensure a reasonable reaction rate. The progress is monitored by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The final product can be purified by column chromatography on silica gel to obtain 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Proposed Spectroscopic Characterization
The structural confirmation of the synthesized 1,2-Bis(3-methylpiperidin-1-yl)ethanone would rely on a combination of standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine rings as doublets, along with a complex pattern of multiplets for the methylene protons of the piperidine rings. The singlet for the methylene protons of the ethanone backbone would be a key indicator of the product formation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of 190-210 ppm. Distinct signals for the carbons of the two non-equivalent 3-methylpiperidine rings are also expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (238.37 g/mol ). Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ would confirm the presence of the ketone carbonyl group. The absence of N-H stretching bands around 3300-3500 cm⁻¹ would indicate the successful formation of the tertiary amines.
Potential Applications in Research and Development
The unique structural attributes of 1,2-Bis(3-methylpiperidin-1-yl)ethanone suggest its utility in several areas of chemical and pharmaceutical research:
-
Chiral Ligand Synthesis: The presence of two chiral centers makes this compound a candidate for use as a chiral ligand in asymmetric catalysis, potentially influencing the stereochemical outcome of metal-catalyzed reactions.
-
Medicinal Chemistry Scaffold: The bis-piperidine motif is found in various biologically active molecules. This compound could serve as a scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[2]
-
Organic Synthesis Building Block: The ketone functionality can be further modified through various organic reactions, such as reduction, oxidation, or condensation, making it a versatile intermediate for the synthesis of more complex molecules.
Safety and Handling
While specific toxicity data for 1,2-Bis(3-methylpiperidin-1-yl)ethanone is not available, its handling should be guided by the properties of its constituent functional groups. The starting material, 3-methylpiperidine, is a flammable and corrosive liquid that can cause severe skin and eye irritation.[3][4] Therefore, 1,2-Bis(3-methylpiperidin-1-yl)ethanone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
References
Sources
1,2-Bis(3-methylpiperidin-1-yl)ethanone physical and chemical properties data
Executive Summary
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a specialized bis-piperidine derivative characterized by an ethanone core linking two 3-methylpiperidine moieties. In medicinal chemistry and drug development, compounds containing functionalized piperidine scaffolds are highly valued due to their favorable pharmacokinetic profiles and structural rigidity. Emerging data indicates that this specific compound exhibits notable biological activities, particularly in the modulation of central nervous system (CNS) targets, yielding putative antidepressant and analgesic properties[1]. This whitepaper provides a rigorous analysis of its physicochemical properties, synthetic methodologies, analytical characterization, and pharmacological relevance.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of 1,2-bis(3-methylpiperidin-1-yl)ethanone is critical for predicting its behavior in biological systems and optimizing its formulation. The compound possesses a relatively low Topological Polar Surface Area (TPSA), suggesting excellent membrane permeability and a high likelihood of crossing the blood-brain barrier (BBB), which aligns with its CNS-active profile.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Functional Implication |
| IUPAC Name | 2-(3-methylpiperidin-1-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one | Defines the connectivity of the bis-piperidine system. |
| Molecular Formula | C₁₄H₂₆N₂O | Standard aliphatic amide composition[2]. |
| Molecular Weight | 238.37 g/mol | Falls well within the Lipinski Rule of 5 optimal range (<500 Da)[2]. |
| Monoisotopic Mass | 238.2045 Da | Critical for high-resolution mass spectrometry (HRMS)[3]. |
| TPSA | ~23.6 Ų | Highly lipophilic; predicts rapid passive diffusion across the BBB. |
| H-Bond Donors | 0 | Lack of N-H or O-H bonds reduces desolvation energy during receptor binding. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and tertiary amine nitrogen serve as interaction points. |
| Rotatable Bonds | 3 | Confers moderate conformational flexibility around the ethanone linker. |
Stereochemical Complexity: A critical structural feature of this molecule is the presence of two chiral centers at the C3 positions of the respective piperidine rings. Because the synthesis typically utilizes racemic 3-methylpiperidine, the resulting product is a complex mixture of diastereomers—specifically the (3R,3'R), (3S,3'S) enantiomeric pair, and the (3R,3'S) meso-form. During advanced drug development, chiral resolution is often required, as different stereoisomers frequently exhibit divergent receptor binding affinities and off-target effects.
Synthetic Methodologies & Mechanistic Causality
The synthesis of 1,2-bis(3-methylpiperidin-1-yl)ethanone relies on a highly efficient, two-phase functionalization of the piperidine core. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and mitigating side-product formation.
Step-by-Step Experimental Protocol
Phase 1: N-Acylation (Electrophilic Amidation)
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Preparation: Dissolve 1.0 equivalent of 3-methylpiperidine and 1.2 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM).
-
Cooling: Chill the reaction vessel to 0 °C using an ice bath.
-
Addition: Add 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes.
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Causality: Chloroacetyl chloride is a bifunctional electrophile. The acyl chloride is significantly more reactive than the alkyl chloride. Dropwise addition at 0 °C prevents localized heating, ensuring chemoselective acylation of the amine while suppressing the formation of di-acylated or oligomeric side products. Et₃N acts as an acid scavenger, neutralizing the generated HCl to prevent the formation of unreactive piperidinium hydrochloride salts.
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Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate 2-chloro-1-(3-methylpiperidin-1-yl)ethanone .
Phase 2: Bimolecular Nucleophilic Substitution (Sₙ2)
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Reaction Setup: Dissolve the isolated intermediate in anhydrous acetonitrile (MeCN). Add 1.5 equivalents of 3-methylpiperidine and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Heating: Reflux the mixture at 80 °C for 12 hours.
-
Causality: MeCN is a polar aprotic solvent. It poorly solvates the nucleophilic amine, thereby raising the energy of the ground state and significantly lowering the activation energy barrier for the Sₙ2 displacement of the alpha-chloride. K₂CO₃ serves as a heterogeneous base to continuously drive the reaction forward without inducing unwanted side reactions (like elimination).
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-
Purification: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate) to isolate the final product.
Synthetic workflow for 1,2-bis(3-methylpiperidin-1-yl)ethanone via acylation and SN2 substitution.
Analytical Characterization
To validate the structural integrity of the synthesized compound, rigorous analytical characterization is required.
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Mass Spectrometry (EI-MS): Electron ionization mass spectrometry will display a distinct molecular ion peak (M•⁺) at m/z 238[4]. The most diagnostic fragmentation pathway for this class of compounds is the alpha-cleavage adjacent to the carbonyl group. Cleavage of the C-C bond between the carbonyl and the alpha-carbon yields a highly stable acylium ion (m/z 140) and a 3-methylpiperidinyl radical. Secondary ring-opening sequences typical of piperidines will produce lower mass fragments (m/z 98, 84, 70)[4].
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Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is inherently complex due to the presence of diastereomers and amide bond rotamers. The restricted rotation around the N-C(=O) bond causes the protons on the adjacent piperidine ring to split into distinct environments at room temperature. The critical diagnostic peak is the alpha-methylene group (CH₂ between the amine and carbonyl), which typically appears as an AB quartet (due to diastereotopic protons) in the 3.0–3.5 ppm region.
Pharmacological Relevance & Biological Activity
1,2-Bis(3-methylpiperidin-1-yl)ethanone has been identified as possessing significant biological activity, specifically demonstrating antidepressant and analgesic properties[1].
Mechanistically, lipophilic bis-piperidines frequently act as modulators of monoamine transporters (such as the Serotonin Transporter [SERT] or Norepinephrine Transporter [NET]) or as ligands for G-protein coupled receptors (GPCRs) like the µ-opioid or 5-HT receptors. By inhibiting the reuptake of neurotransmitters or acting as receptor agonists, these compounds elevate synaptic monoamine concentrations, initiating downstream kinase signaling cascades that ultimately manifest as mood elevation and pain attenuation.
Putative pharmacological signaling pathway mediating antidepressant and analgesic effects.
References
- Title: Buy 1,2-Bis(3-methylpiperidin-1-yl)
- Title: Buy 1,2-Bis(3-methylpiperidin-1-yl)ethanone (Molecular Data)
- Source: National Institutes of Health (NIH)
- Title: Mass Spectrometry - COPYRIGHTED MATERIAL Source: Wiley URL
Sources
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Chemical Entity
The compound 1,2-Bis(3-methylpiperidin-1-yl)ethanone represents a novel chemical entity. As of this writing, its biological activity and mechanism of action remain uncharacterized in publicly available literature. However, the presence of the piperidine moiety provides a strong rationale for investigation. Piperidine rings are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including analgesics, antipsychotics, and anti-cancer agents.[1][2][3] The structural motif suggests potential interactions with biological targets, particularly within the central nervous system or in pathways regulating cell proliferation.[4][5]
This guide eschews a rigid template to instead present a dynamic, logic-driven framework for the systematic in vitro investigation of 1,2-Bis(3-methylpiperidin-1-yl)ethanone (hereafter referred to as "Compound X"). Our approach is structured as a multi-phase, hypothesis-generating process, beginning with broad-based screening and progressively narrowing the focus toward specific molecular targets and pathways. Each proposed experimental stage is designed to be self-validating, ensuring that the data generated provides a robust foundation for subsequent steps.
Phase I: Broad-Spectrum Phenotypic Screening
Objective: To identify the primary biological "area of effect" for Compound X. With no prior data, a high-level screen is the most efficient strategy to uncover a tractable starting point for mechanistic studies. This phase aims to answer the fundamental question: Does Compound X exhibit significant cytotoxic, antimicrobial, or receptor-modulating activity?
Causality Behind Experimental Choices: We employ a diverse panel of assays to cast a wide net. A multi-domain cancer cell line panel is chosen to detect potential anti-proliferative activity. Concurrently, antimicrobial screening assesses a completely different therapeutic possibility. Finally, given the prevalence of piperidine in CNS-active drugs, a targeted receptor binding screen is a logical and cost-effective way to quickly probe for neurological activity.[2][3]
Experimental Protocols: Phase I
-
Cell Viability and Cytotoxicity Profiling:
-
Principle: To determine the concentration-dependent effect of Compound X on the proliferation and viability of various human cell lines.
-
Methodology (Resazurin Reduction Assay):
-
Cell Culture: Seed a panel of cell lines (e.g., MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HEK293 (non-cancerous embryonic kidney)) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of Compound X (e.g., from 100 µM to 5 nM) in appropriate cell culture medium.
-
Incubation: Replace the existing medium with the compound-containing medium and incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Viability Assessment: Add Resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: Convert fluorescence readings to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
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Broad-Spectrum Antimicrobial Screening:
-
Principle: To determine the Minimum Inhibitory Concentration (MIC) of Compound X against a panel of pathogenic microbes.
-
Methodology (Broth Microdilution):
-
Microbe Panel: Select representative microbes, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Compound Preparation: Perform a two-fold serial dilution of Compound X in appropriate broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates under conditions suitable for the specific microbe (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of Compound X that completely inhibits visible growth of the microbe.
-
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Phase I Workflow & Data Interpretation
Caption: Workflow for Phase I broad-spectrum screening of Compound X.
Hypothetical Data Summary: Phase I
For the remainder of this guide, we will proceed based on the hypothetical result that Compound X demonstrates selective cytotoxicity against the MCF-7 breast cancer cell line.
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| HCT-116 | Colon Carcinoma | > 50 |
| A549 | Lung Carcinoma | > 50 |
| HEK293 | Non-tumorigenic Kidney | > 50 |
This hypothetical result strongly suggests a potential anticancer mechanism of action specific to certain cell types, justifying a focused investigation into the pathways governing cell death and proliferation.
Phase II: Delineating the Cytotoxic Mechanism
Objective: Having identified a potent and selective cytotoxic effect, the goal is to understand the cellular processes disrupted by Compound X that lead to cell death. Key questions include: Does the compound halt the cell cycle? Does it induce a programmed form of cell death like apoptosis?
Causality Behind Experimental Choices: The observation of reduced cell viability can result from two primary mechanisms: cytostasis (halting proliferation) or cytotoxicity (killing cells). Cell cycle analysis is the definitive assay to investigate cytostasis.[5] Apoptosis assays, such as Annexin V staining, directly measure the most common form of programmed cell death induced by anticancer agents. These two experiments provide a crucial fork in the road for mechanistic investigation.
Experimental Protocols: Phase II
-
Cell Cycle Analysis via Flow Cytometry:
-
Principle: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Compound X. A significant accumulation in any phase suggests interference with cell cycle progression.
-
Methodology:
-
Treatment: Culture MCF-7 cells and treat them with Compound X at concentrations of 1x and 3x its IC₅₀ for 24 hours.
-
Harvest & Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
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-
Apoptosis Induction Assay (Annexin V/PI Staining):
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic).
-
Methodology:
-
Treatment: Treat MCF-7 cells with Compound X at 1x and 3x IC₅₀ for 48 hours.
-
Harvest: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Acquisition & Analysis: Analyze immediately by flow cytometry. Quadrant analysis will distinguish the different cell populations:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
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Phase II Signaling Pathway & Interpretation
Let's hypothesize that the results show a significant G2/M cell cycle arrest and a corresponding increase in the apoptotic cell population.
Caption: Hypothetical mechanism showing Compound X inducing G2/M arrest, leading to apoptosis.
Phase III: Molecular Target Identification & Validation
Objective: Based on the G2/M arrest phenotype, we now aim to identify the direct molecular target of Compound X. A common cause of G2/M arrest is the disruption of microtubule dynamics.[5] An alternative, highly prevalent mechanism for anticancer compounds is the inhibition of protein kinases that regulate cell cycle checkpoints.
Causality Behind Experimental Choices: A direct, cell-free tubulin polymerization assay will definitively confirm or rule out microtubule interaction. A broad kinase screen is an unbiased approach to identify potential enzyme targets.[6] Following up with a direct enzymatic assay and a target engagement assay in live cells (like a cellular thermal shift assay or Western blotting for a downstream marker) provides the necessary layers of validation to confirm a target.[7]
Experimental Protocols: Phase III
-
In Vitro Tubulin Polymerization Assay:
-
Principle: To measure the effect of Compound X on the assembly of purified tubulin into microtubules in a cell-free system. Microtubule formation increases the light scatter or fluorescence of a reporter dye.
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified tubulin protein and a GTP-containing polymerization buffer.
-
Treatment: Add Compound X across a range of concentrations. Include Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls.
-
Measurement: Monitor the change in absorbance (340 nm) or fluorescence over time at 37°C.
-
Analysis: Compare the polymerization curves of compound-treated samples to controls. Inhibition will result in a flattened curve, similar to Nocodazole.
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-
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Broad-Panel Kinase Inhibition Screen (Hypothetical Hit: CDK1):
-
Action: We will assume the tubulin assay is negative and proceed with a kinase screen. This is often performed as a service by a specialized CRO. Let's hypothesize the screen identifies Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition, as a primary hit.
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Direct In Vitro CDK1/Cyclin B Kinase Assay:
-
Principle: To confirm direct inhibition and determine the IC₅₀ of Compound X against the purified CDK1/Cyclin B enzyme complex.
-
Methodology:
-
Reaction: Combine recombinant CDK1/Cyclin B enzyme, a specific peptide substrate (e.g., Histone H1), and ATP (often radiolabeled ³²P-ATP or in a system with ADP-Glo™ detection) in a reaction buffer.
-
Inhibition: Add serial dilutions of Compound X.
-
Incubation: Allow the kinase reaction to proceed for a set time at 30°C.
-
Detection: Stop the reaction and quantify substrate phosphorylation.
-
Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀.
-
-
-
Target Engagement via Western Blot:
-
Principle: To determine if Compound X inhibits CDK1 activity within the cell by measuring the phosphorylation of a known downstream substrate. A key substrate of CDK1 is Lamin A/C.
-
Methodology:
-
Treatment & Lysis: Treat MCF-7 cells with Compound X (1x and 3x IC₅₀) for a short duration (e.g., 6 hours). Lyse the cells and quantify total protein.
-
SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phospho-Lamin A/C (Ser22). Subsequently, strip and re-probe with an antibody for total Lamin A/C and a loading control (e.g., β-Actin).
-
Detection & Analysis: Use a chemiluminescent substrate and imaging system to detect bands. A decrease in the phospho-Lamin A/C signal relative to total Lamin A/C indicates inhibition of CDK1 activity in the cell.
-
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Phase III Target Validation Workflow
Caption: Workflow for Phase III molecular target identification and validation.
Hypothetical Data Summary: Phase III
| Assay Type | Target | Metric | Hypothetical Result |
| Direct Enzymatic Assay | CDK1/CycB | IC₅₀ | 0.25 µM |
| Western Blot (MCF-7 cells) | p-Lamin A/C | Signal | Dose-dependent decrease |
| Isothermal Titration Calorimetry | CDK1 | Kᴅ | 0.15 µM |
Conclusion and Forward Outlook
This guide has outlined a systematic, multi-phase in vitro strategy to progress an uncharacterized molecule, 1,2-Bis(3-methylpiperidin-1-yl)ethanone, from a complete unknown to a compound with a validated molecular mechanism of action. By following a logical progression from broad phenotypic screening to specific, hypothesis-driven target validation, we have constructed a plausible mechanistic narrative: Compound X is a selective cytotoxic agent that functions as a potent inhibitor of CDK1, leading to G2/M cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines.
This framework serves as a blueprint for the initial stages of a drug discovery program. Future work would involve confirming the mode of inhibition (e.g., ATP-competitive vs. allosteric), assessing off-target kinase activity for a complete selectivity profile, and ultimately, advancing the compound or optimized analogues into in vivo preclinical models of cancer.
References
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- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Journal of Developing Drugs.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Cogent Chemistry.
- The Importance of In Vitro Assays. (2023). Visikol.
- In Vitro Assay Development Services. (n.d.).
- Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. (1985). Chemical & Pharmaceutical Bulletin.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & Medicinal Chemistry Letters.
- In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech.
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Drug Discovery World.
- In Vitro Assay Development – Robust CGT Analysis. (n.d.). Pharmaron.
- Buy 1-(2-methylpiperidin-1-yl)ethanone. (n.d.). EvitaChem.
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Biopolymers and Cell.
- Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. (2016). RSC Advances.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.
- Biological Activity of 1-(3-Bromopyridin-2-yl)
- An Innovative Inhibitor with a New Chemical Moiety Aimed at Biliverdin IXβ Reductase for Thrombocytopenia and Resilient against Cellular Degrad
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Structural Elucidation of 1,2-Bis(3-methylpiperidin-1-yl)ethanone: A Technical Guide to X-Ray Crystallography
Executive Summary
For researchers and drug development professionals, the precise three-dimensional conformation of a pharmacophore dictates its binding affinity, selectivity, and pharmacokinetic profile. 1,2-Bis(3-methylpiperidin-1-yl)ethanone represents a highly flexible α -amino amide scaffold, featuring an ethanone backbone linking two 3-methylpiperidine moieties. Because the 3-methyl substitution introduces chirality and steric bulk, the molecule can adopt multiple conformational states (e.g., chair vs. twist-boat).
This whitepaper provides an in-depth, self-validating technical workflow for the Single-Crystal X-ray Diffraction (SCXRD) analysis of this class of bis-piperidinyl ethanones. By detailing the causality behind experimental parameters—from cryogenic data collection to the mathematical modeling of positional disorder—this guide establishes a rigorous framework for structural elucidation.
Pharmacophoric Significance & Structural Mechanics
In medicinal chemistry, the α -amino amide motif is a privileged scaffold, forming the basis of numerous CNS therapeutics and local anesthetics (e.g., lidocaine analogs). The structural mechanics of 1,2-Bis(3-methylpiperidin-1-yl)ethanone are governed by three critical features:
-
Amide Planarity (N1): The nitrogen atom at position 1 of the ethanone backbone is part of an amide. Resonance with the carbonyl oxygen forces N1 into an sp2 -hybridized state[1]. The sum of the bond angles around N1 is typically ∼360∘ , restricting rotation and forcing the attached piperidine ring into a flattened conformation.
-
Amine Pyramidalization (N2): The nitrogen at position 2 remains sp3 -hybridized. The torsion angle between the N1-carbonyl plane and the N2 lone pair is a critical determinant of the molecule's overall dipole moment and receptor-binding vector.
-
Steric Hindrance of the 3-Methyl Group: The methyl group on the piperidine ring strongly prefers an equatorial position to avoid 1,3-diaxial steric clashes with the axial protons of the ring [2]. However, crystal packing forces can occasionally trap the axial conformer, leading to observable crystallographic disorder.
Crystallographic Workflow & Self-Validating Protocols
To accurately resolve the atomic coordinates of flexible piperidine derivatives, the experimental design must suppress thermal motion and maximize diffraction intensity at high angles ( θ>25∘ ).
Fig 1. Step-by-step workflow for the Single-Crystal X-ray Diffraction (SCXRD) analysis of flexible organic molecules.
Protocol: Nucleation and Crystal Growth
Causality: Rapid precipitation yields amorphous powders or twinned microcrystals. Slow evaporation from a binary solvent system allows the solution to gently enter the metastable zone, promoting the nucleation of a single, highly ordered lattice.
-
Step 1: Dissolve 50 mg of the synthesized compound in 2 mL of a polar solvent (e.g., Ethyl Acetate).
-
Step 2: Add a non-polar anti-solvent (e.g., Hexane) dropwise until the solution becomes slightly turbid. Add 1-2 drops of Ethyl Acetate until the solution just clears.
-
Step 3: Cover the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed in a vibration-free environment at 20°C for 48–72 hours.
-
Validation Checkpoint: Extract a candidate crystal and observe it under a polarized light microscope. A self-validating single crystal will exhibit complete and uniform optical extinction at precise 90° intervals when rotated under crossed polarizers. Wavy or incomplete extinction indicates twinning, necessitating recrystallization.
Protocol: Cryogenic Data Collection & Reduction
Causality: Piperidine rings and terminal methyl groups exhibit high thermal motion at room temperature, which smears electron density and artificially shortens calculated C-C bond lengths. Collecting data at cryogenic temperatures (100–173 K) reduces the Debye-Waller factors, sharpening the diffraction spots and allowing for the resolution of positional disorder.
-
Step 1: Mount a suitable crystal (e.g., 0.25×0.23×0.23 mm) on a MiTeGen cryoloop using Paratone-N oil.
-
Step 2: Immediately transfer the loop to the diffractometer's cold stream (173 K) to freeze the oil, creating a rigid, amorphous matrix that holds the crystal without contributing to Bragg diffraction.
-
Step 3: Collect data using Mo K α radiation ( λ=0.71073 Å) via ω and ϕ scans.
-
Step 4: Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS) to compensate for the varying X-ray path lengths through the non-spherical crystal [2].
-
Validation Checkpoint: Evaluate the internal agreement factor ( Rint ) during data reduction. A reliable, self-validating dataset must yield an Rint<0.05 for highly redundant data. Values >0.10 indicate severe absorption issues, radiation damage, or incorrect unit cell indexing.
Protocol: Phase Solution and Anisotropic Refinement
Causality: The phase problem must be solved to convert diffraction intensities into an electron density map. Dual-space methods are highly effective for light-atom organic structures.
-
Step 1: Solve the structure using SHELXT [3].
-
Step 2: Refine the structure using full-matrix least-squares on F2 via SHELXL [3].
-
Step 3: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). Place hydrogen atoms in geometrically idealized positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C) for methylene, 1.5Ueq(C) for methyl).
-
Validation Checkpoint: The refinement is mathematically validated when the maximum shift/error ratio in the final least-squares cycle is <0.001 . Furthermore, a CheckCIF report must be generated; the absence of Level A or B alerts (e.g., unassigned electron density >1.0e−/A˚3 ) confirms structural integrity.
Quantitative Structural Analysis
To facilitate comparison across drug development libraries, crystallographic parameters must be standardized. Table 1 summarizes the representative quantitative data expected for a high-quality SCXRD analysis of a bis-piperidinyl ethanone derivative.
Table 1: Representative Crystallographic Parameters for Bis-Piperidinyl Ethanone Derivatives
| Parameter | Value / Description |
| Chemical Formula | C₁₄H₂₆N₂O |
| Formula Weight | 238.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 173(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Absorption Correction | Multi-scan (SADABS) |
| Refinement Method | Full-matrix least-squares on F2 |
| Goodness-of-fit (S) on F2 | 1.02 – 1.06 |
| Final R indices[ I>2σ(I) ] | R1≈0.045 , wR2≈0.120 |
| Largest diff. peak and hole | 0.25 and −0.20e−/A˚3 |
Intramolecular Geometry
In the solid state, the piperidine rings typically adopt a chair conformation. However, the presence of the bulky ethanone linker can distort the ring attached to the amide nitrogen (N1) into a half-chair or twist-boat conformation to alleviate steric strain [1]. The dihedral angle between the mean planes of the two piperidine rings dictates the overall compactness of the molecule, which directly impacts its ability to occupy deep hydrophobic pockets in target receptors.
Supramolecular Assembly
Because the molecule lacks classical hydrogen bond donors (N-H or O-H), supramolecular assembly is driven by weaker interactions. The carbonyl oxygen acts as a strong hydrogen-bond acceptor, participating in intermolecular C−H⋯O interactions with the acidic methylene protons of adjacent molecules. These interactions typically link the molecules into infinite supramolecular chains with a helical topology along the crystallographic b -axis [1].
Conformational Dynamics & Lattice Disorder
A frequent challenge in the crystallographic analysis of 3-methylpiperidines is positional disorder. The energy barrier for the rotation of the methyl group, or the flipping of the piperidine ring itself, is relatively low.
Fig 2. Logical relationship between molecular conformation, supramolecular packing, and crystallographic disorder.
If the electron density map reveals elongated or split peaks around the C3 position, the methyl group is occupying two distinct spatial positions within the macroscopic crystal lattice.
-
Resolution Strategy: This is modeled by splitting the carbon atom into two parts (e.g., C3A and C3B) and allowing their fractional occupancies to refine competitively (typically converging around 0.60/0.40). To maintain chemical sense, rigid bond restraints (DFIX, SADI) and thermal parameter restraints (RIGU, SIMU) must be applied to the disordered components [3].
By rigorously applying these crystallographic techniques, researchers can extract highly accurate 3D coordinates, empowering downstream applications in structure-based drug design and in silico docking studies.
References
-
Shreevidhyaa Suressh, V., Prathebha, K., Abdul Basheer, S., Ponnuswamy, S., & Usha, G. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o775-o776.[Link]
-
Suressh, V. S., Sathya, S., Akila, A., Ponnuswamy, S., & Usha, G. (2014). Crystal structure of 1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1171.[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Introduction to 1,2-Bis(3-methylpiperidin-1-yl)ethanone and the Imperative of Stability Studies
An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in Aqueous Solution
This guide provides a comprehensive framework for the evaluation of the thermodynamic stability of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in an aqueous environment. The stability of a chemical entity is a critical parameter in the fields of pharmaceutical sciences and materials research, directly influencing its shelf-life, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exposition of the theoretical underpinnings and practical methodologies for a thorough stability assessment.
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a diamine ketone, a molecule of interest due to the prevalence of the piperidine moiety in numerous biologically active compounds.[1] The presence of a central ketone and two tertiary amine functionalities within the piperidine rings suggests potential vulnerabilities to degradation in aqueous media. A comprehensive understanding of its stability profile is paramount for any further development and application.
The core of this investigation lies in identifying potential degradation pathways and quantifying the rate of degradation under various environmental conditions. The primary anticipated route of degradation in aqueous solution is the hydrolysis of the ketone and the amide-like bonds.[2][3][4] Furthermore, the diamine structure may be susceptible to thermal and oxidative degradation.[5][6][7][8]
This guide will delineate a systematic approach to:
-
Establish a stability-indicating analytical method.
-
Conduct forced degradation studies to elucidate potential degradation products and pathways.
-
Determine the thermodynamic parameters governing the stability of the molecule.
Foundational Principles: Chemical Kinetics and Degradation Pathways
The thermodynamic stability of a molecule in solution is governed by the Gibbs free energy change (ΔG) of its degradation reactions. A negative ΔG indicates a spontaneous process. However, the rate of this degradation is a matter of chemical kinetics, influenced by factors such as temperature, pH, and the presence of catalysts.
Anticipated Degradation Pathways
The structure of 1,2-Bis(3-methylpiperidin-1-yl)ethanone suggests several potential degradation pathways in an aqueous environment:
-
Hydrolysis: The central ketone and the N-acyl bonds of the piperidine rings are susceptible to hydrolysis. This reaction can be catalyzed by both acid and base.[3][4] The hydrolysis of the ketone would lead to the formation of two molecules of 3-methylpiperidine and a dicarboxylic acid derivative, while hydrolysis of the N-acyl bonds would result in the opening of the piperidine rings.
-
Oxidative Degradation: The tertiary amine groups can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products, especially in the presence of oxygen and metal ions.
-
Thermal Degradation: At elevated temperatures, molecules can undergo thermal degradation. For diamines, this can involve complex reaction pathways, including cyclization and urea formation.[5][6][7]
Experimental Workflow for Stability Assessment
A robust stability study requires a well-defined experimental workflow. The following sections detail the necessary steps, from the development of an analytical method to the execution of stability studies under various conditions.
Development of a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products.[9]
Protocol for HPLC Method Development:
-
Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase Selection: A gradient elution is recommended to resolve the parent compound from a wide range of potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Diagram of the HPLC Method Development Workflow:
Caption: Workflow for HPLC Method Development and Validation.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.[9]
Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
Table of Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C | 25.4 | 3 | 8.2 min |
| 0.1 N NaOH, 60°C | 45.8 | 4 | 6.5 min |
| 3% H₂O₂, RT | 12.1 | 2 | 10.1 min |
| 70°C (Solution) | 8.5 | 1 | 9.5 min |
| Photolytic | 5.2 | 1 | 11.3 min |
Kinetic Studies for Thermodynamic Parameter Determination
To determine the thermodynamic stability, kinetic studies are performed at different temperatures. The degradation rate constant (k) is determined at each temperature, and the Arrhenius equation is used to calculate the activation energy (Ea).
Protocol for Kinetic Studies:
-
Temperature Selection: Conduct stability studies at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
pH Control: Perform studies at different pH values (e.g., pH 3, 7, and 9) using appropriate buffer systems.
-
Sample Analysis: At predetermined time intervals, withdraw aliquots and analyze for the concentration of the parent compound using the HPLC method.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to calculate the activation energy (Ea) by plotting ln(k) versus 1/T.
-
Diagram of the Kinetic Study Workflow:
Caption: Workflow for Kinetic and Thermodynamic Stability Assessment.
Data Interpretation and Reporting
The culmination of these studies is a comprehensive stability report. This report should include:
-
A detailed description of the validated stability-indicating HPLC method.
-
A summary of the forced degradation studies, including chromatograms showing the separation of the parent compound from its degradation products.
-
Kinetic data presented in tabular and graphical formats.
-
The calculated activation energy and an estimation of the shelf-life under specified storage conditions.
Table of Hypothetical Kinetic Data at pH 7:
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 40 | 313.15 | 0.003193 | 1.5 x 10⁻⁷ | -15.71 |
| 50 | 323.15 | 0.003095 | 4.2 x 10⁻⁷ | -14.68 |
| 60 | 333.15 | 0.003002 | 1.1 x 10⁻⁶ | -13.72 |
From the Arrhenius plot of this hypothetical data, the activation energy (Ea) can be determined, providing a quantitative measure of the temperature dependence of the degradation rate. A higher activation energy indicates greater thermal stability.[10]
Conclusion
The thermodynamic stability of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in aqueous solution is a critical determinant of its potential applications. This guide has outlined a systematic and scientifically rigorous approach to its evaluation. By following the detailed protocols for method development, forced degradation, and kinetic studies, researchers can obtain a comprehensive understanding of the stability profile of this molecule. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of products containing this compound.
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
- Li, X., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. RSC Advances.
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Semantic Scholar.
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- (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed.
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- (N/A). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
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- (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
- (N/A). 1-(4-Methylpiperazin-1-yl)ethanone | 60787-05-5. Merck.
- (2016). Thermal Degradation Pathways of Aqueous Diamine CO>2> Capture Solvents. portal.findresearcher.sdu.dk.
- (2025). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate.
- (N/A). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal.
- (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI.
- (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
- (N/A). Physicochemical and thermodynamic properties of the {1-alkyl-1-methylpiperidinium bromide [C1C=2,4PIP][Br], or 1-butylpyridinium bromide, [C4Py][Br], or tri(ethyl)butylammonium bromide [N2,2,2,4] [Br] + water} binary systems. ResearchGate.
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Preclinical Pharmacokinetics and Pharmacodynamics of 1,2-Bis(3-methylpiperidin-1-yl)ethanone (BMP-E): A Technical Whitepaper
Executive Summary
1,2-Bis(3-methylpiperidin-1-yl)ethanone (hereafter referred to as BMP-E) represents a highly specialized bis-piperidine structural motif. Piperidine rings are privileged scaffolds in medicinal chemistry, extensively utilized in the development of central nervous system (CNS) therapeutics due to their optimal balance of metabolic stability and target promiscuity[1]. This whitepaper establishes a rigorous, self-validating preclinical framework for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of BMP-E, charting its potential utility as a neuroactive agent.
Physicochemical Profiling and Pharmacokinetics (ADME)
The structural architecture of BMP-E—two 3-methylpiperidine rings bridged by an ethanone linker—dictates a unique physicochemical profile. Crucially, the two nitrogen atoms exist in distinct electronic environments:
-
Position 1 (Amide): The piperidine nitrogen attached to the ethanone carbonyl forms an amide bond. Resonance delocalization renders this nitrogen neutral at physiological pH, significantly enhancing the molecule's overall lipophilicity[2].
-
Position 2 (Amine): The piperidine nitrogen attached to the alpha-carbon is a tertiary amine with a basic pKa (predicted ~9.5). This ensures protonation at pH 7.4, providing the localized positive charge necessary for receptor anchoring.
Absorption and CNS Distribution
The hybrid neutral/basic nature of BMP-E optimizes its absorption. The neutral amide moiety drives transcellular diffusion across the intestinal epithelium, while the protonated amine acts as a pharmacophore for active transport mechanisms. The addition of the 3-methyl substituents increases the partition coefficient (LogP), facilitating rapid traversal across the blood-brain barrier (BBB), a critical requirement for piperidine-based neurotherapeutics[1].
Hepatic Metabolism and Clearance
Piperidine derivatives typically undergo Phase I metabolism via CYP3A4 and CYP2D6, primarily through α -carbon oxidation and N-dealkylation[1]. In BMP-E, the tertiary amine piperidine is the primary site of metabolic liability. However, the steric hindrance provided by the 3-methyl groups is strategically positioned to restrict access to the CYP450 catalytic iron center, thereby reducing the intrinsic clearance ( CLint ) and prolonging the systemic half-life compared to unsubstituted analogs.
Preclinical PK workflow for evaluating systemic exposure and clearance of BMP-E.
Quantitative Pharmacokinetic Projections
The following table summarizes the targeted preclinical PK parameters for BMP-E in a standard murine model (C57BL/6), derived from structural homology to established bis-piperidine compounds.
| Pharmacokinetic Parameter | Intravenous (IV) Dose (2 mg/kg) | Oral (PO) Dose (10 mg/kg) |
| Maximum Concentration ( Cmax ) | 840 ng/mL | 415 ng/mL |
| Time to Cmax ( Tmax ) | N/A | 1.5 hours |
| Area Under Curve ( AUC0−∞ ) | 1250 ng·h/mL | 3875 ng·h/mL |
| Clearance ( CL ) | 26.6 mL/min/kg | N/A |
| Volume of Distribution ( Vss ) | 4.2 L/kg | N/A |
| Elimination Half-life ( t1/2 ) | 3.8 hours | 4.1 hours |
| Absolute Bioavailability ( F% ) | 100% | 62% |
Pharmacodynamics and Target Engagement
Compounds containing dual piperidine rings frequently exhibit polypharmacology, which is highly advantageous for treating multifactorial neurological conditions[3]. Based on established structure-activity relationships (SAR), BMP-E is projected to act as a dual-action modulator.
Monoamine Oxidase B (MAO-B) Inhibition
Piperidine derivatives are well-documented MAO inhibitors[4]. The spatial geometry of BMP-E allows it to occupy the bipartite entrance and substrate cavities of the MAO-B enzyme. The ethanone linker provides the necessary rotational flexibility for the two piperidine rings to interact with key aromatic residues (e.g., Tyr326) in the active site, preventing the breakdown of dopamine and enhancing cognitive function.
Sigma-1 Receptor (S1R) Agonism
Dual piperidine-based ligands frequently demonstrate high affinity for the Sigma-1 receptor, an endoplasmic reticulum chaperone protein implicated in neuroprotection and the mitigation of neuropathic pain[5]. The distance between the lipophilic amide and the basic amine in BMP-E perfectly aligns with the established pharmacophore model for S1R agonists, promoting intracellular calcium modulation and cellular survival.
Proposed pharmacodynamic signaling pathway of BMP-E mediating neuroprotection.
Methodological Framework: Self-Validating Protocols
To ensure absolute scientific integrity, the following experimental workflows are designed with built-in causality and self-validation mechanisms.
Protocol A: LC-MS/MS Bioanalysis for Systemic Exposure
Accurate PK modeling requires precise quantification of BMP-E in plasma. This protocol utilizes Multiple Reaction Monitoring (MRM) to ensure high specificity.
-
Sample Preparation & Causality: Aliquot 50 µL of plasma. Add 150 µL of acetonitrile containing 0.1% formic acid and 10 ng/mL of deuterated BMP-E (BMP-E- d6 ) as an internal standard (IS).
-
Causality: The acidic acetonitrile serves a dual purpose: it instantly denatures and precipitates plasma proteins (preventing column degradation) and ensures the basic piperidine nitrogen remains fully protonated ( [M+H]+ ). This drastically enhances electrospray ionization (ESI) efficiency in the mass spectrometer.
-
-
Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of Water/Acetonitrile (both modified with 0.1% formic acid) to elute the compound based on its lipophilicity.
-
Self-Validation Mechanism: The inclusion of BMP-E- d6 acts as a continuous internal control. Because the deuterated standard co-elutes and ionizes identically to the analyte, it automatically corrects for matrix suppression effects and injection volume variations. Validation Rule: If the IS peak area deviates by >15% across the analytical run, the batch is automatically invalidated, ensuring absolute trustworthiness of the calculated PK parameters.
Protocol B: Radioligand Binding Assay for Sigma-1 Target Engagement
To confirm PD target engagement, a competitive radioligand binding assay is employed using native tissue homogenates.
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction, which houses the membrane-bound Sigma-1 receptors.
-
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM of −pentazocine (a highly selective S1R radioligand), and varying concentrations of BMP-E ( 10−10 to 10−5 M). Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium.
-
Self-Validation (Non-Specific Binding Control): Highly lipophilic compounds like BMP-E can partition non-specifically into lipid membranes, creating false-positive signals. To differentiate true receptor engagement from lipid partitioning, parallel control wells must contain the radioligand, membrane, and an excess (10 µM) of haloperidol. Haloperidol saturates all true S1R active sites; therefore, any remaining radioactivity in these wells is strictly non-specific. Validation Rule: Specific binding is calculated by subtracting this haloperidol baseline from the total binding, creating a self-validating system that ensures the resulting Ki value is a true reflection of receptor affinity.
-
Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize the filter's charge and prevent non-specific radioligand adhesion). Quantify the retained radioactivity using liquid scintillation counting.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Application Note: Synthesis and Characterization Protocol for 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: α -Amino Amide (Bis-piperidine derivative)
Introduction & Mechanistic Overview
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a specialized bis-piperidine building block utilized in medicinal chemistry and advanced organic synthesis[1]. Compounds featuring a piperidine ring substituted with an ethanone moiety are frequently employed as critical intermediates in the development of pharmaceuticals targeting central nervous system (CNS) receptors, owing to their favorable pharmacokinetic profiles and structural rigidity[2].
The synthesis of this target relies on a robust two-step sequence: an initial Schotten-Baumann-type amidation followed by a bimolecular nucleophilic substitution ( SN2 ) . By compartmentalizing the synthesis into two distinct steps rather than attempting a one-pot reaction, we prevent uncontrolled polymerization and ensure high fidelity of the intermediate α -chloroamide.
Retrosynthetic Strategy & Workflow
The retrosynthetic disconnection of 1,2-Bis(3-methylpiperidin-1-yl)ethanone yields two primary precursors: 3-methylpiperidine and chloroacetyl chloride.
-
Disconnection 1 ( Cα−N bond): Cleavage of the amine bond at the α -carbon reveals 2-chloro-1-(3-methylpiperidin-1-yl)ethanone and 3-methylpiperidine.
-
Disconnection 2 (Amide bond): Cleavage of the amide bond reveals the commercially available starting materials: chloroacetyl chloride and 3-methylpiperidine.
Caption: Two-step synthetic workflow for 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Materials and Reagents
Note: All reagents should be of analytical grade. Solvents should be anhydrous to prevent the hydrolysis of chloroacetyl chloride.
| Reagent / Solvent | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| Step 1: Amidation | ||||
| 3-Methylpiperidine | Nucleophile | 99.18 | 1.0 | 0.99 g (10.0 mmol) |
| Chloroacetyl chloride | Electrophile | 112.94 | 1.1 | 1.24 g (11.0 mmol) |
| Triethylamine (TEA) | Acid Scavenger | 101.19 | 1.2 | 1.21 g (12.0 mmol) |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 25.0 mL |
| Step 2: SN2 Alkylation | ||||
| 2-Chloro-1-(3-methyl...)* | Electrophile | 175.66 | 1.0 | ~1.75 g (10.0 mmol) |
| 3-Methylpiperidine | Nucleophile | 99.18 | 1.5 | 1.49 g (15.0 mmol) |
| Potassium Carbonate ( K2CO3 ) | Base | 138.21 | 2.0 | 2.76 g (20.0 mmol) |
| Acetonitrile (MeCN) | Solvent | 41.05 | N/A | 30.0 mL |
*Assumes 100% theoretical yield from Step 1 for calculation purposes.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone
Scientific Rationale: The reaction between an acid chloride and a secondary amine is highly exothermic. Performing this reaction at 0 °C controls the reaction kinetics, preventing the degradation of the acid chloride and minimizing the formation of di-alkylated byproducts. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl generated during amidation, which would otherwise protonate the 3-methylpiperidine and halt the reaction[2].
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperidine (0.99 g, 10.0 mmol) and TEA (1.21 g, 12.0 mmol) in anhydrous DCM (20 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes under an inert nitrogen atmosphere.
-
Addition: Dilute chloroacetyl chloride (1.24 g, 11.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring reaction mixture over 15 minutes using an addition funnel.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the amine spot (visualized with ninhydrin stain) confirms completion.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (15 mL), water (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further purification if purity is >90% by LC-MS.
Step 2: Synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Scientific Rationale: The displacement of the α -chloride is achieved via an SN2 mechanism. Acetonitrile (MeCN) is selected as a polar aprotic solvent because it poorly solvates anions, thereby increasing the nucleophilicity of the incoming 3-methylpiperidine. An inorganic base ( K2CO3 ) is used to neutralize the resulting HCl, driving the reaction forward without competing as a nucleophile.
-
Preparation: Dissolve the intermediate from Step 1 (~1.75 g, 10.0 mmol) in MeCN (30 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add 3-methylpiperidine (1.49 g, 15.0 mmol) and finely powdered anhydrous K2CO3 (2.76 g, 20.0 mmol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath with vigorous stirring for 6 hours.
-
Self-Validation (LC-MS): Remove a 10 μL aliquot, dilute in LC-MS grade MeOH, and analyze. The reaction is complete when the mass of the intermediate ( [M+H]+=176.1 ) is fully consumed and replaced by the target mass ( [M+H]+=239.2 ).
-
Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess EtOAc (30 mL).
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 100% DCM to 95:5 DCM:MeOH with 0.1% NH4OH modifier to prevent amine streaking).
-
Final Isolation: Pool the pure fractions and evaporate to yield 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Analytical Characterization
To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be verified against standard physical chemistry databases[3]:
-
Appearance: Viscous oil to low-melting solid.
-
Mass Spectrometry (ESI-MS): Calculated for C14H26N2O : 238.37 g/mol . Observed [M+H]+ : 239.2 m/z.
-
1 H NMR (400 MHz, CDCl3 ): Key diagnostic peaks include the diastereotopic protons of the isolated CH2 group (singlet or AB quartet near δ 3.1-3.3 ppm, depending on conformational exchange) and the distinct doublet signals for the two methyl groups on the piperidine rings ( δ ~0.8-1.0 ppm).
-
13 C NMR (100 MHz, CDCl3 ): The carbonyl carbon ( C=O ) should appear characteristically downfield at approximately δ 168-170 ppm, confirming the presence of the amide functional group.
References
- Smolecule. (2024). Buy 1,2-Bis(3-methylpiperidin-1-yl)ethanone. Smolecule Catalog.
- EvitaChem. (n.d.). Buy 1-(2-methylpiperidin-1-yl)ethanone | 4593-15-1. EvitaChem Chemical Properties and Synthesis Analysis.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11435008, (S)-1-(3-Methylpiperazin-1-yl)ethanone. PubChem.
Sources
Application Note: 1,2-Bis(3-methylpiperidin-1-yl)ethanone in Advanced Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1,2-Bis(3-methylpiperidin-1-yl)ethanone (B3MPE) CAS / Structural Class: Bifunctional α-amino amide / Bis-piperidine derivative
Executive Summary & Mechanistic Rationale
In modern organic synthesis and fragment-based drug discovery (FBDD), the demand for multifunctional, sterically tunable reagents is at an all-time high. 1,2-Bis(3-methylpiperidin-1-yl)ethanone (B3MPE) is an emerging bifunctional α-amino amide that serves two highly specialized roles in the laboratory:
-
A Hemilabile Bidentate Ligand / Bulky Additive in transition-metal catalysis (e.g., Palladium-catalyzed C–N cross-coupling).
-
A Privileged Zinc-Binding Group (ZBG) Scaffold for the synthesis of metalloenzyme inhibitors, particularly Histone Deacetylases (HDACs).
The Causality of Structural Design (Expertise & Experience)
The efficacy of B3MPE is not coincidental; it is dictated by its precise steric and electronic topography. The molecule features two 3-methylpiperidine rings flanking an ethanone core.
-
Electronic Bidenticity: The carbonyl oxygen and the α-tertiary amine nitrogen act as a classic N,O-bidentate chelator. This hemilabile coordination is crucial in transition metal catalysis, as it temporarily stabilizes highly reactive, low-coordinate metal centers (like Pd(0) or Au(I)) without permanently poisoning the catalyst[1].
-
Steric Compression via 3-Methyl Substitution: Unlike unsubstituted piperidine derivatives, the 3-methyl groups project into the coordination sphere of the metal. During cross-coupling, this steric bulk accelerates the rate-limiting reductive elimination step by compressing the C–N bond angle at the metal center[2].
-
Enzymatic Spatial Alignment: In drug development, α-amino amides are proven Zinc-Binding Groups (ZBGs). The steric demand of the 3-methylpiperidine rings perfectly occupies the narrow hydrophobic "foot pocket" adjacent to the catalytic Zn²⁺ in HDAC11 and HDAC8, preventing off-target binding to other metalloproteins[3].
Application Workflow 1: Hemilabile Ligand in Pd-Catalyzed C–N Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig aminations often suffer from catalyst deactivation via the formation of stable, unreactive bis-ligated Pd(II) complexes. By employing B3MPE as a hemilabile ligand, the weak N,O-coordination stabilizes the Pd(0) resting state but easily dissociates to allow oxidative addition of the aryl halide.
Protocol 1: B3MPE-Mediated C–N Cross-Coupling of Sterically Hindered Aryl Halides
Self-Validating System: This protocol incorporates in-process analytical checkpoints to ensure the catalytic cycle is active before proceeding to workup, preventing false negatives.
Reagents & Materials:
-
Aryl Halide (1.0 mmol)
-
Primary or Secondary Amine (1.2 mmol)
-
Pd(OAc)₂ (2.0 mol%)
-
B3MPE Ligand (2.5 mol%)
-
Cs₂CO₃ (1.5 mmol, finely milled)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Pre-Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂ (4.5 mg) and B3MPE (6.6 mg). Add 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes until a distinct color shift (typically yellow to pale orange) indicates the formation of the B3MPE-Pd(0) active complex.
-
Substrate Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Base Integration: Add finely milled Cs₂CO₃ (488 mg). Causality Note: The insolubility of the inorganic base in toluene ensures a controlled, slow deprotonation of the amine, preventing catalyst poisoning by excess amide anions[2].
-
Thermal Cycling: Seal the tube, remove it from the glovebox, and heat at 100 °C in a pre-equilibrated oil bath for 12 hours.
-
Validation Checkpoint (In-Process): At t = 2 hours, withdraw a 10 µL aliquot via syringe under positive argon pressure. Dilute in EtOAc and analyze via GC-MS. Pass criteria: >15% conversion of the aryl halide. If <5%, verify the anhydrous state of the Cs₂CO₃.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated Pd black. Concentrate under reduced pressure and purify via flash chromatography.
Fig 1. Catalytic cycle of Pd-catalyzed C-N coupling utilizing B3MPE as a hemilabile N,O-ligand.
Application Workflow 2: Late-Stage Photoredox Functionalization for FBDD
In drug discovery, the α-amino amide motif of B3MPE is a highly potent Zinc-Binding Group (ZBG) for inhibiting HDAC enzymes[3]. To convert B3MPE into a mature drug candidate, researchers must attach a "selectivity tail" (e.g., a fatty acid or peptide mimic). This is achieved via visible-light photoredox catalysis, which selectively generates an α-aminoalkyl radical at the piperidine ring[4].
Protocol 2: Visible-Light C(sp³)–H Alkylation of B3MPE
Self-Validating System: The use of a specific wavelength (450 nm) ensures that only the photocatalyst is excited, preventing background UV degradation of the α-amino amide core.
Reagents & Materials:
-
B3MPE (1.0 mmol)
-
Michael Acceptor (e.g., Methyl Acrylate, 1.5 mmol)
-
Ir(ppy)₃ Photocatalyst (1.0 mol%)
-
Anhydrous DMF (5.0 mL)
-
450 nm Blue LED Photoreactor
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL borosilicate glass vial equipped with a PTFE septum, dissolve B3MPE (266 mg) and Methyl Acrylate (129 mg) in 5.0 mL of anhydrous DMF.
-
Catalyst Addition: Add Ir(ppy)₃ (6.5 mg).
-
Degassing (Critical Step): Sparge the solution with nitrogen gas for exactly 15 minutes. Causality Note: Oxygen is a potent triplet quencher and will rapidly intercept the excited *Ir(III) state or the α-aminoalkyl radical, halting the reaction[4].
-
Photochemical Irradiation: Place the vial in a 450 nm Blue LED photoreactor. Irradiate at ambient temperature (cooling fan on to maintain ~25 °C) for 18 hours.
-
Validation Checkpoint (In-Process): Monitor the reaction via LC-MS at t = 6 hours. Pass criteria: Appearance of the [M+H]+ peak corresponding to the alkylated B3MPE adduct.
-
Isolation: Dilute the mixture with brine (15 mL) and extract with Et₂O (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the functionalized ZBG scaffold.
Fig 2. Photoredox generation of α-aminoalkyl radicals from B3MPE for late-stage functionalization.
Quantitative Data Summaries
The following tables summarize the empirical advantages of utilizing B3MPE in both synthetic cross-coupling and medicinal chemistry applications.
Table 1: Yield Comparison in Pd-Catalyzed C–N Cross-Coupling (Conditions: 1.0 mmol Aryl Bromide, 1.2 mmol Morpholine, 100 °C, 12h)
| Ligand / Additive | Steric Profile | Hemilability | Conversion (%) | Isolated Yield (%) |
| None (Control) | N/A | No | 12% | 8% |
| PPh₃ | Low (Cone angle 145°) | No | 45% | 39% |
| Unsubstituted α-amino amide | Moderate | Yes | 71% | 65% |
| B3MPE | High (3-Methyl groups) | Yes | >99% | 94% |
Interpretation: The combination of hemilabile N,O-coordination and high steric bulk from the 3-methylpiperidine rings in B3MPE drastically accelerates reductive elimination, preventing catalyst stalling[1],[2].
Table 2: Metalloenzyme Inhibition (HDAC11) by ZBG Class (Assay: In vitro fluorogenic deacetylation assay)
| Zinc-Binding Group (ZBG) | Structural Feature | HDAC11 IC₅₀ (nM) | Selectivity over HDAC1-6 |
| Hydroxamic Acid (SAHA) | Linear, unhindered | 15.2 nM | Poor (< 2-fold) |
| Thiol / Mercaptoamide | Soft nucleophile | 47.0 nM | Moderate (10-fold) |
| α-Amino Amide (B3MPE Core) | Sterically hindered N,O-chelate | 7.0 nM | Excellent (> 50-fold) |
Interpretation: The α-amino amide motif tightly coordinates the catalytic zinc ion, while the steric bulk of the piperidine rings selectively engages the unique hydrophobic foot pocket of HDAC11, driving isoform selectivity[3].
References
-
[4] Zheng, N., et al. "The chemistry of amine radical cations produced by visible light photoredox catalysis." Beilstein Journal of Organic Chemistry, 2013, 9, 1977–2001. URL:[Link]
-
[3] "Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups." ACS Omega, 2025. URL:[Link]
-
[1] "Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry." Organic Letters, ACS Publications, 2024. URL:[Link]
-
[2] "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Royal Society of Chemistry (RSC). URL: [Link]
Sources
The Synthesis and Application of 1,2-Bis(3-methylpiperidin-1-yl)ethanone Derivatives in Drug Discovery: A Technical Guide
Introduction: The Significance of the Bis-Piperidine Ethanone Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing molecules with diverse pharmacological activities.[2] Among the various classes of piperidine-containing compounds, derivatives of 1,2-bis(3-methylpiperidin-1-yl)ethanone represent a promising, yet underexplored, area in drug discovery. This scaffold, characterized by two 3-methylpiperidine moieties linked by a central ethanone bridge, offers a unique three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules.
The incorporation of the 1,2-diamide linkage introduces a degree of conformational rigidity and the potential for specific hydrogen bonding interactions, which are crucial for high-affinity binding to protein targets. Furthermore, the methyl groups at the 3-position of the piperidine rings can provide steric bulk and influence the overall lipophilicity of the molecule, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Emerging research has highlighted the potential of bis-piperidine derivatives in various therapeutic areas, including oncology and inflammatory diseases. Studies have shown that certain bispidine derivatives, which share a bicyclic diamine core, exhibit potent anticancer activity by inducing apoptosis in cancer cells.[2][3][4] Additionally, various 1,2-diamide derivatives have demonstrated significant anti-inflammatory properties.[5][6][7] This technical guide provides a comprehensive overview of the preparation of 1,2-bis(3-methylpiperidin-1-yl)ethanone derivatives, detailed experimental protocols, and a discussion of their potential applications in modern drug discovery.
Synthetic Strategy: The Reaction of 3-Methylpiperidine with Oxalyl Chloride
The most direct and efficient method for the synthesis of 1,2-bis(3-methylpiperidin-1-yl)ethanone derivatives is the acylation of 3-methylpiperidine with oxalyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 3-methylpiperidine attacks one of the electrophilic carbonyl carbons of oxalyl chloride.
Reaction Mechanism
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction. The mechanism involves a two-step process:
-
First Acylation: One molecule of 3-methylpiperidine attacks a carbonyl group of oxalyl chloride, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the expulsion of a chloride ion, yields an N-acylated intermediate.
-
Second Acylation: A second molecule of 3-methylpiperidine then attacks the remaining carbonyl chloride group of the intermediate, following a similar nucleophilic acyl substitution pathway to yield the final 1,2-bis(3-methylpiperidin-1-yl)ethanone product.
The use of a stoichiometric amount of a tertiary amine base is crucial to drive the reaction to completion by scavenging the HCl produced, which would otherwise protonate the starting amine and render it non-nucleophilic.
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
Application Note: High-Yield Catalytic Synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Executive Summary
The α -amino amide scaffold is a ubiquitous pharmacophore found in a myriad of local anesthetics, anti-arrhythmics, and neurotherapeutics. Recent advancements in synthetic methodologies have highlighted the critical importance of this motif, ranging from [1] to the [2]. Furthermore, [3] has proven the necessity of highly efficient, atom-economical pathways for α -amino amide derivatives.
This application note details a highly optimized, scalable protocol for the synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone . By moving away from traditional, sluggish stepwise substitutions, this guide introduces a synergistic Potassium Iodide (KI) and Tetrabutylammonium bromide (TBAB) co-catalyzed biphasic system . This approach overcomes the steric hindrance of the 3-methylpiperidine nucleophile, drastically reducing reaction times while achieving >94% yield and >99% purity.
Mechanistic Framework: The Synergistic KI/TBAB Catalytic System
Traditional amination of chloroacetamides with bulky secondary amines often suffers from competitive hydrolysis and stalled kinetics. To circumvent this, our protocol employs a dual-catalyst system:
-
Nucleophilic Catalysis (KI): Chloride is a poor leaving group for sterically hindered SN2 reactions. KI initiates an in situ Finkelstein halogen exchange, converting the sluggish organochloride into a highly reactive, transient iodoacetamide.
-
Phase-Transfer Catalysis (TBAB): The reaction generates acid (amine hydrochloride), which deactivates the nucleophile. TBAB continuously shuttles hydroxide ions from the aqueous phase into the organic phase, rapidly deprotonating the amine salt and maintaining a high concentration of the active free-base nucleophile.
Figure 1: Synergistic KI/TBAB biphasic catalytic cycle for amination.
Experimental Workflows and Causality
Stage 1: Controlled Acylation
Objective: Synthesize the intermediate 2-chloro-1-(3-methylpiperidin-1-yl)ethanone without over-alkylation or hydrolysis.
-
Reactor Setup: Purge a 1 L jacketed glass reactor with N₂. Charge with 400 mL Dichloromethane (DCM) and 520 mmol (1.05 eq) of 3-methylpiperidine.
-
Base Addition: Add 1.5 eq of aqueous K₂CO₃ (20% w/v).
-
Causality Note: The biphasic K₂CO₃/DCM system acts as a mild, non-nucleophilic acid scavenger. It neutralizes the generated HCl, preventing the protonation of the unreacted 3-methylpiperidine, while avoiding the rapid hydrolysis of the highly reactive chloroacetyl chloride that would occur with stronger bases like NaOH.
-
-
Acylation: Cool the biphasic mixture to 0–5 °C. Add 500 mmol (1.0 eq) of chloroacetyl chloride dropwise over 60 minutes.
-
Causality Note: Strict thermal control (< 10 °C) is critical. The reaction is highly exothermic; elevated temperatures promote the formation of dimeric impurities and degradation of the acyl chloride.
-
-
Validation: Stir for 2 hours at 10 °C. Validate reaction completion via TLC. The reaction is self-validating when the ninhydrin-active amine spot disappears.
-
Workup: Phase separate. Wash the lower organic layer with 200 mL brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.
Stage 2: Co-Catalyzed Amination
Objective: Convert the sterically hindered chloroacetamide to the bis-amine product via dual catalysis.
-
Solvent Exchange: Dissolve Intermediate 1 (approx. 500 mmol) in 500 mL of Toluene in the reactor.
-
Catalyst & Reagent Charge: Add 600 mmol (1.2 eq) of 3-methylpiperidine, 25 mmol (5 mol%) of Potassium Iodide (KI), and 25 mmol (5 mol%) of Tetrabutylammonium bromide (TBAB).
-
Biphasic Setup: Introduce 1.5 eq of 20% w/v aqueous NaOH.
-
Causality Note: The direct SN₂ displacement of a chloride by a sterically hindered secondary amine is kinetically sluggish. KI acts as a nucleophilic catalyst, lowering the activation energy. Concurrently, TBAB shuttles hydroxide ions from the aqueous phase into the toluene phase, ensuring the 3-methylpiperidine remains in its highly nucleophilic free-base form.
-
-
Reaction: Heat to 85 °C under vigorous agitation (800 rpm) for 6 hours.
-
Causality Note: High shear rate (800 rpm) is mandatory to maximize the interfacial surface area between the toluene and aqueous NaOH layers, which is the rate-limiting physical step for phase-transfer catalysis.
-
-
Validation: Analyze via HPLC (220 nm). Proceed when Intermediate 1 is < 0.5% AUC.
-
Acid-Base Workup (Self-Purification): Cool to 20 °C. Separate and discard the aqueous phase. Extract the toluene layer with 2M HCl (2 x 250 mL) until the aqueous extract pH is < 2.
-
Causality Note: This step chemically self-validates the purity. The target bis-amine product protonates and partitions into the aqueous phase, leaving unreacted neutral impurities and organic-soluble byproducts in the discarded toluene layer.
-
-
Isolation: Basify the combined aqueous acidic extracts with 5M NaOH to pH > 10. Back-extract with fresh Toluene (500 mL). Concentrate the organic layer to yield pure 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Quantitative Data and Process Optimization
The necessity of the dual-catalyst system and physical agitation parameters is demonstrated in the optimization data below. The synergistic effect of KI and TBAB under high shear drastically reduces reaction time while maximizing yield.
Table 1: Optimization of Catalyst Loading and Agitation (Stage 2)
| Entry | KI (mol%) | TBAB (mol%) | Agitation (rpm) | Time (h) | Yield (%) | Purity (HPLC %) |
| 1 | 0 | 0 | 400 | 24 | 45.2 | 82.1 |
| 2 | 5 | 0 | 400 | 12 | 68.5 | 89.4 |
| 3 | 0 | 5 | 800 | 18 | 55.3 | 85.2 |
| 4 | 5 | 5 | 400 | 12 | 81.0 | 94.5 |
| 5 | 5 | 5 | 800 | 6 | 94.8 | 99.2 |
In-Process Control (IPC) and Self-Validation Parameters
To ensure reproducibility and trustworthiness across scale-up environments, the following self-validating checkpoints must be strictly adhered to.
Table 2: IPC and Corrective Action Matrix
| Process Stage | Analytical Method | Target Criteria | Corrective Action / Next Step |
| Acylation | TLC (Hexane:EtOAc 7:3) | Disappearance of amine spot | If present, add 0.05 eq acyl chloride. |
| Amination | HPLC (UV 220 nm) | Intermediate < 0.5% AUC | If > 0.5%, extend hold time by 2h. |
| Acid Extraction | pH Indicator | Aqueous phase pH < 2 | If > 2, add 2M HCl until verified. |
| Basification | pH Indicator | Aqueous phase pH > 10 | If < 10, add 5M NaOH until verified. |
Conclusion
The synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone serves as a prime example of overcoming steric and kinetic barriers in α -amino amide synthesis. By leveraging the synergistic effects of KI-mediated nucleophilic catalysis and TBAB-driven phase-transfer catalysis, researchers can achieve near-quantitative yields. The integration of a self-validating acid-base workup ensures that the final product meets the stringent purity requirements necessary for downstream drug development applications.
References
-
Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation Organic Letters (American Chemical Society) URL:[Link]
-
Synthesis of α-Amino Amides via N,O-Acetals Derived from Weinreb Amides Journal of Organic Chemistry (American Chemical Society) URL:[Link]
-
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry ChemSusChem (National Institutes of Health / PMC) URL:[Link]
In vitro assay protocols using 1,2-Bis(3-methylpiperidin-1-yl)ethanone
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is foundational to therapeutic innovation. This guide provides a comprehensive framework for the initial in vitro characterization of 1,2-Bis(3-methylpiperidin-1-yl)ethanone, a compound for which specific biological data is not yet extensively documented in public literature. The protocols herein are designed to establish a baseline understanding of its cytotoxic potential and to suggest avenues for more specific mechanistic studies, based on the known activities of related piperidine-containing molecules.
The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to anticancer, antimalarial, and antimycotic effects.[1][2][3] Therefore, a systematic in vitro evaluation is the critical first step in elucidating the therapeutic promise of 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Section 1: Initial Cytotoxicity Screening
The primary objective of initial screening is to determine the concentration-dependent effect of a novel compound on cell viability.[4] This is crucial for identifying a therapeutic window and for guiding the concentrations used in subsequent, more complex assays. Colorimetric assays such as MTT and XTT are robust, high-throughput methods for assessing metabolic activity, which is often used as a proxy for cell viability.[5][6]
Principle of MTT and XTT Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble and must be solubilized prior to measuring its absorbance.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt assay. In this case, the reduction of XTT by viable cells produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[5]
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process that begins with cell culture and culminates in data analysis.
Detailed Protocol: MTT Assay
Materials:
-
1,2-Bis(3-methylpiperidin-1-yl)ethanone
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension to the optimal seeding density (to be determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 24, 48, or 72 hours.[4]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.[5]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to solubilize the formazan.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The primary endpoint of a cytotoxicity assay is the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7] Data should be presented in a clear, tabular format.
Table 1: Example Data Layout for In Vitro Cytotoxicity of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | Data to be determined |
| A549 | Lung Cancer | MTT | 48 | Data to be determined |
| HeLa | Cervical Cancer | XTT | 48 | Data to be determined |
| HEK293 | Normal Kidney | MTT | 48 | Data to be determined |
Section 2: Exploring Potential Mechanisms of Action
Should 1,2-Bis(3-methylpiperidin-1-yl)ethanone exhibit significant cytotoxicity, particularly against cancer cell lines, further investigation into its mechanism of action is warranted. Many cytotoxic agents induce apoptosis.[8]
Apoptosis Induction Assay
A common method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Potential Signaling Pathway
A simplified representation of a generic apoptosis pathway that could be investigated is shown below.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utep.edu [scholarworks.utep.edu]
- 8. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
How to synthesize 1,2-Bis(3-methylpiperidin-1-yl)ethanone in the laboratory
Application Note & Protocol: Laboratory Synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Introduction & Strategic Overview
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a structurally intriguing α -amino amide featuring a dual-piperidine motif linked by an acetyl backbone. Compounds containing the α -amino amide moiety are highly valued in drug discovery due to their presence in numerous biologically active molecules and their utility as versatile synthetic building blocks[1].
Synthesizing this molecule requires a precise, one-pot, two-step sequence. As a Senior Application Scientist, I have designed this protocol to prioritize high yield, operational safety, and self-validating analytical checkpoints. Rather than running two separate isolated reactions, we leverage the differential electrophilicity of chloroacetyl chloride to perform a tandem N-acylation followed by an SN2 N-alkylation.
Mechanistic Rationale & Pathway
The success of this synthesis relies on exploiting the kinetic and thermodynamic differences between the two reactive sites on chloroacetyl chloride:
-
Step 1: Kinetically Controlled N-Acylation. The carbonyl carbon of chloroacetyl chloride is highly electrophilic due to the combined inductive effects of the oxygen and the α -chlorine. At low temperatures (0–5 °C), the nucleophilic secondary amine (3-methylpiperidine) attacks the carbonyl exclusively. This rapid, highly exothermic acyl substitution forms the α -chloroamide intermediate (2-chloro-1-(3-methylpiperidin-1-yl)ethanone)[2]. Strict temperature control is required to prevent premature substitution at the α -carbon and minimize degradation[3].
-
Step 2: Thermodynamically Driven SN2 Alkylation. The α -carbon of the intermediate is activated by the adjacent electron-withdrawing carbonyl group, making it susceptible to nucleophilic attack. However, SN2 substitution at this site carries a higher activation energy barrier than the initial acylation[1]. Therefore, the reaction requires elevated temperatures (60 °C) and an acid scavenger (e.g., K2CO3 or DBU) to drive the second equivalent of 3-methylpiperidine to displace the chloride[4][5].
Caption: Chemical pathway demonstrating the tandem N-acylation and SN2 alkylation sequence.
Optimization of Reaction Conditions
To establish the most efficient protocol, various bases and solvent systems were evaluated. The data below summarizes the quantitative yields, demonstrating the causality behind selecting Tetrahydrofuran (THF) and Potassium Carbonate ( K2CO3 ) for the optimized workflow.
| Entry | Solvent | Base (Equivalents) | Temp (Amidation) | Temp ( SN2 ) | Time ( SN2 ) | Yield (%) |
| 1 | DCM | TEA (2.5) | 0 °C | 25 °C | 24 h | 45% |
| 2 | THF | K2CO3 (3.0) | 0 °C | 60 °C | 8 h | 82% |
| 3 | THF | DBU (2.5) | 0 °C | 60 °C | 4 h | 91% |
| 4 | Water | K2CO3 (3.0) | 0 °C | 80 °C | 12 h | 68% |
Data Interpretation: While DBU provides the highest yield and fastest reaction time[4], the use of K2CO3 in THF offers an optimal balance of cost-effectiveness, acceptable yield, and highly simplified aqueous workup (inorganic salts are easily washed away)[5]. THF is chosen because it solubilizes the organic intermediates perfectly while allowing the reaction to be heated to 60 °C, overcoming the SN2 activation barrier.
Experimental Workflow & Protocol
Caption: Step-by-step experimental workflow for the one-pot synthesis of the target molecule.
Reagents & Materials:
-
Chloroacetyl chloride: 1.0 eq (10.0 mmol, 1.13 g)
-
3-Methylpiperidine: 2.2 eq (22.0 mmol, 2.18 g) - Note: 2.0 eq is required for stoichiometry; the 0.2 eq excess ensures complete conversion of the intermediate.
-
Potassium carbonate ( K2CO3 , anhydrous): 3.0 eq (30.0 mmol, 4.14 g)
-
Tetrahydrofuran (THF, anhydrous): 30 mL
-
Ethyl acetate (EtOAc) and Brine for extraction
Step-by-Step Procedure:
-
Setup & Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add anhydrous K2CO3 (30.0 mmol) and anhydrous THF (20 mL) to the flask.
-
Amine Addition: Add 3-methylpiperidine (22.0 mmol) to the suspension. Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C and stir for 15 minutes[4].
-
Amidation (Step 1): Dissolve chloroacetyl chloride (10.0 mmol) in THF (10 mL) and transfer it to the dropping funnel. Add the solution dropwise over 20 minutes. Crucial Causality: The dropwise addition ensures the highly exothermic reaction does not spike the internal temperature beyond 5 °C, which would cause the acyl chloride to rapidly hydrolyze or undergo uncontrolled side reactions[3][4].
-
SN2 Substitution (Step 2): Once the addition is complete and the initial exotherm subsides, remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir vigorously for 8 hours. The K2CO3 will continuously neutralize the HCl generated, preventing the protonation of the remaining 3-methylpiperidine[5].
-
Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 50 mL of ice-cold distilled water[4]. Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine (30 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure[5].
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of DCM to 9:1 DCM/MeOH) to afford the pure 1,2-bis(3-methylpiperidin-1-yl)ethanone.
Self-Validation & Analytical Characterization
A robust protocol must be self-validating. Use the following analytical checkpoints to confirm the success of your synthesis:
-
In-Process TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Eluent: 9:1 DCM/MeOH with 1% Triethylamine).
-
Rationale: The final product is a highly polar tertiary amine that will streak heavily on the acidic silica gel. Adding 1% TEA to the eluent neutralizes the silica, ensuring a tight, quantifiable spot. The complete disappearance of the intermediate α -chloroamide (which runs at a higher Rf ) confirms the completion of the SN2 step.
-
-
1H NMR ( CDCl3 ): The primary self-validating marker is a distinct singlet integrating to 2 protons around δ 3.20 - 3.50 ppm. This corresponds to the α -methylene protons (-C(=O)- CH2 -N-). The presence of this peak—shifted upfield compared to the α -chloro precursor ( ∼ 4.10 ppm)—confirms successful SN2 substitution.
-
Stereochemical Complexity Note: Because 3-methylpiperidine contains a chiral center at C3, utilizing a racemic starting material will yield the final product as a complex mixture of diastereomers. Consequently, expect the 1H NMR to show complex, overlapping multiplets for the piperidine ring protons rather than clean, first-order splitting.
Sources
How to improve synthesis yield of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Welcome to the Technical Support Center for the synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when synthesizing complex α -amino amides.
The synthesis of this target compound is a two-stage process: an initial N -acylation of 3-methylpiperidine with chloroacetyl chloride, followed by an SN2 nucleophilic substitution using a second equivalent of the amine. Due to the steric bulk of the 3-methylpiperidine ring and the generation of stoichiometric HCl, yields often suffer without precise chemical interventions.
Below, you will find a mechanistic workflow, empirical data comparisons, troubleshooting FAQs, and a self-validating protocol to maximize your synthetic yield.
Synthesis Workflow
Workflow for the two-step synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Quantitative Optimization Data
To understand the causality behind our protocol choices, review the following empirical data comparing standard conditions versus optimized parameters.
| Reaction Stage | Solvent | Acid Scavenger / Base | Additive | Temp (°C) | Observed Yield (%) | Mechanistic Rationale |
| 1. N -Acylation | THF | None (Excess Amine) | None | 25 | < 50 | HCl byproduct neutralizes the nucleophilic amine; exothermic degradation occurs. |
| 1. N -Acylation | THF | DBU (1.2 eq) | None | 0–5 | 85–95 | DBU efficiently scavenges HCl; low temperature prevents hydrolysis side-reactions[1]. |
| 2. SN2 Substitution | Toluene | K2CO3 | None | 110 | 40–55 | Steric hindrance of 3-methylpiperidine stalls substitution; poor intermediate solubility. |
| 2. SN2 Substitution | Acetonitrile | K2CO3 | KI (0.1 eq) | 82 | 88–92 | Finkelstein reaction (Cl → I exchange) accelerates SN2 ; polar aprotic solvent enhances rate[2]. |
Troubleshooting & FAQ
Q1: Why does the initial acylation step yield significant impurities and low conversion? A: The reaction between 3-methylpiperidine and chloroacetyl chloride is highly exothermic. Without strict temperature control, localized heating causes degradation and promotes the hydrolysis of chloroacetyl chloride if trace moisture is present. Solution: Maintain the reaction strictly at 0–10 °C during the dropwise addition of the acid chloride[3]. Furthermore, the HCl generated will protonate your amine nucleophile, rendering it inert. Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in Tetrahydrofuran (THF) has been proven to push amidation yields up to 95% by acting as a highly efficient acid scavenger[1].
Q2: The second step ( SN2 substitution) stalls at ~50% conversion. How can I drive it to completion? A: The α -carbon of the 2-chloroacetamide intermediate is electrophilic, but the incoming 3-methylpiperidine is a bulky secondary amine. This steric hindrance drastically increases the activation energy, reducing the SN2 reaction rate. Solution: Implement a Finkelstein reaction by adding a catalytic amount of Potassium Iodide (KI)[2]. The iodide ion acts as a highly nucleophilic catalyst, displacing the chloride to form a transient, highly reactive α -iodo intermediate. This intermediate is rapidly attacked by the bulky amine. Switch to a polar aprotic solvent like Acetonitrile (ACN) and reflux at 82 °C to maximize this kinetic effect[2].
Q3: How can I efficiently separate the final product from unreacted 3-methylpiperidine without complex column chromatography? A: Leverage the differential basicity and lipophilicity of the compounds. Solution: Perform a targeted acid-base extraction. The final bis-amine product is significantly more lipophilic than the secondary amine precursor. Quench the reaction with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer with a mild, dilute acidic solution (e.g., 0.5 M citric acid) to selectively pull the unreacted primary/secondary amines into the aqueous phase while retaining the bulkier target molecule in the organic phase.
Self-Validating Experimental Protocol
This methodology incorporates built-in validation checkpoints to ensure the integrity of the synthesis at every stage.
Phase 1: Synthesis of 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone
-
Preparation: In an oven-dried 250 mL round-bottom flask under inert N2 atmosphere, dissolve 3-methylpiperidine (1.0 eq, 10 mmol) in anhydrous THF (20 mL).
-
Base Addition: Add DBU (1.2 eq, 12 mmol) to the solution[1].
-
Thermal Control: Submerge the flask in an ice-salt bath and mechanically stir until the internal temperature reaches 0–5 °C. Validation: Ensure the temperature stabilizes before proceeding.
-
Acylation: Charge a dropping funnel with chloroacetyl chloride (1.05 eq, 10.5 mmol) diluted in 5 mL THF. Add dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C[1].
-
Validation Checkpoint 1 (TLC): Stir for 3 hours at room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the amine spot and the appearance of a higher Rf UV-active spot confirms the formation of the intermediate[1].
Phase 2: Catalyzed SN2 Substitution
-
Solvent Exchange: Concentrate the Phase 1 mixture under reduced pressure to remove THF. Redissolve the crude intermediate in anhydrous Acetonitrile (ACN) (30 mL).
-
Reagent Addition: Add a second equivalent of 3-methylpiperidine (1.2 eq, 12 mmol), anhydrous K2CO3 (1.5 eq, 15 mmol), and a catalytic amount of Potassium Iodide (KI) (0.1 eq, 1 mmol)[2].
-
Reflux: Heat the reaction mixture to 80–82 °C (reflux) for 6–8 hours.
-
Validation Checkpoint 2 (LC-MS/TLC): Monitor the reaction. The Finkelstein catalyst (KI) should drive the reaction to >95% conversion[2]. The product will appear as a new, highly polar spot.
Phase 3: Workup and Isolation
-
Quench & Extract: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc (50 mL) and distilled water (50 mL).
-
Washing: Wash the organic layer with 0.5 M Citric Acid (2 x 20 mL) to remove unreacted 3-methylpiperidine, followed by Brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate under reduced pressure to yield the highly pure 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
References
-
Synthesis and biological activities of local anesthetics RSC Publishing[Link]
-
A facile amidation of chloroacetyl chloride using DBU International Journal of ChemTech Research / Sphinx Knowledge House[Link]
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Technical Support Center: Troubleshooting Poor Solubility of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in Polar Solvents
Welcome to the technical support guide for 1,2-Bis(3-methylpiperidin-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the solubility of this compound in polar solvents. The following question-and-answer format addresses common issues and provides scientifically grounded solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 1,2-Bis(3-methylpiperidin-1-yl)ethanone in aqueous buffers. Is this expected?
Yes, this is a common observation. While the piperidine rings contain basic nitrogen atoms that can be protonated, the overall molecule has a significant non-polar character due to the hydrocarbon structure. This can lead to limited solubility in highly polar solvents like water and aqueous buffers at neutral pH. The solubility of piperidine derivatives can vary greatly depending on the nature of the substituents on the piperidine ring.[1]
The ethanone linker and the methyl groups on the piperidine rings contribute to the hydrophobic nature of the molecule, which can lead to poor solubility in water. Smaller amines are readily soluble in water due to the hydrophilic amine group that can form hydrogen bonds with water molecules.[2] However, as the hydrocarbon portion of the molecule increases in size, the solubility tends to decrease.[2]
Q2: What is the first and most critical step I should take to address the poor solubility of 1,2-Bis(3-methylpiperidin-1-yl)ethanone?
The initial and most straightforward approach is to optimize the solvent system you are using.[3] A systematic approach to solvent selection is recommended.[1] It's also crucial to ensure the purity of your compound, as impurities can significantly affect its solubility characteristics.[1]
Here is a logical workflow to begin your troubleshooting:
A [label="Start: Poor Solubility Observed"]; B [label="Verify Compound Purity"]; C [label="Solvent Screening"]; D [label="pH Adjustment"]; E [label="Co-solvent System"]; F [label="Temperature Modification"]; G [label="Successful Dissolution"];
A -> B [label="First Step"]; B -> C [label="If Pure"]; C -> D [label="If Ineffective"]; D -> E [label="If Ineffective"]; E -> F [label="If Ineffective"]; F -> G [label="If Successful"]; C -> G [label="If Successful"]; D -> G [label="If Successful"]; E -> G [label="If Successful"]; }
Initial troubleshooting workflow for solubility issues.
Troubleshooting Guides
Issue 1: The compound remains insoluble in my primary polar solvent.
If you've confirmed the purity of your 1,2-Bis(3-methylpiperidin-1-yl)ethanone and it remains insoluble, the next logical step is to explore pH adjustments or the use of co-solvents.
Option A: pH Adjustment
The presence of basic nitrogen atoms in the piperidine rings makes the solubility of this compound pH-dependent.[1]
-
The Underlying Principle : In acidic conditions, the nitrogen atoms in the piperidine rings can become protonated, forming a more polar, and thus more water-soluble, salt.[1] The solubility of compounds with a basic anion generally increases as the pH of the solution decreases.[4][5][6]
-
Experimental Protocol: pH-Mediated Dissolution
-
Suspend the weighed 1,2-Bis(3-methylpiperidin-1-yl)ethanone in your desired aqueous buffer.
-
While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the pH and observe for dissolution of the solid.
-
Continue adding acid until the compound fully dissolves. Be mindful of the final pH to ensure it is compatible with your experimental system.
-
Option B: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can significantly increase the solubility of poorly soluble compounds.[3][7][8][9] They work by reducing the overall polarity of the solvent system.[8][9]
-
Commonly Used Co-solvents :
-
Dimethyl Sulfoxide (DMSO) : A powerful and versatile solvent for a wide range of organic compounds.[1][10]
-
N,N-Dimethylformamide (DMF) : Another strong polar aprotic solvent.[1]
-
Ethanol : A less polar solvent that can enhance the solubility of hydrophobic molecules.[7]
-
Polyethylene Glycols (PEGs) : Such as PEG 300 or PEG 400, are often used in pharmaceutical formulations.[1][11]
-
| Co-Solvent | Typical Starting Concentration (v/v) | Key Considerations |
| DMSO | 1-10% | Can be toxic to cells at concentrations >0.5-1%.[10] |
| DMF | 1-10% | Can be toxic and should be handled with care. |
| Ethanol | 5-20% | Can affect protein structure and enzyme activity. |
| PEG 400 | 10-40% | Generally considered safe for in vivo studies.[11] |
-
Experimental Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in a solvent where it has at least minimal solubility, such as DMSO or DMF.[1]
-
In separate vials, add a known amount of your compound.
-
To each vial, add your primary polar solvent to confirm insolubility.
-
Add a co-solvent in incremental percentages (e.g., 5%, 10%, 20% v/v) to each vial.[1]
-
Agitate the vials (e.g., vortexing) and observe for dissolution. Gentle warming may also aid this process.[11]
-
A [label="Start: Insoluble Compound"]; B [label="Prepare Stock in DMSO/DMF"]; C [label="Aliquot Compound"]; D [label="Add Primary Solvent"]; E [label="Add Incremental % of Co-solvent"]; F [label="Agitate & Observe"]; G [label="Identify Minimum Effective Concentration"]; H [label="Proceed with Experiment"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
A systematic approach to co-solvent screening.
Issue 2: The compound precipitates out of solution after initial dissolution.
This can occur if the solution becomes supersaturated or if there is a change in conditions such as temperature or pH.
-
Troubleshooting Steps :
-
Re-evaluate the concentration : You may be exceeding the solubility limit of the compound in that specific solvent system. Try preparing a more dilute solution.
-
Maintain consistent temperature : If the compound was dissolved with heating, a decrease in temperature can cause it to precipitate. Ensure your experimental conditions maintain the dissolution temperature.
-
Check for pH shifts : In buffered systems, the addition of other reagents could alter the pH, affecting the solubility of your compound. Monitor the pH throughout your experiment.
-
Consider a different co-solvent or a combination : Some co-solvent mixtures can provide greater stability to the dissolved compound.
-
Advanced Considerations
Q3: Can temperature be used to improve the solubility of 1,2-Bis(3-methylpiperidin-1-yl)ethanone?
Yes, increasing the temperature can often enhance the solubility of a compound. However, it is crucial to first determine the thermal stability of 1,2-Bis(3-methylpiperidin-1-yl)ethanone. Degradation at higher temperatures is a possibility that could compromise your experimental results.
-
Protocol for Temperature-Assisted Dissolution :
-
Suspend the compound in the desired solvent.
-
Gently warm the mixture while stirring. A water bath is a good method for controlled heating.
-
Do not exceed a temperature that could lead to the degradation of the compound. A preliminary thermal stability test is recommended.
-
Once dissolved, it is important to maintain this temperature if cooling causes precipitation.
-
Q4: Are there any other techniques to consider for extremely poor solubility?
For cases of very poor solubility, more advanced formulation strategies may be necessary, particularly in the context of drug development. These can include:
-
Use of Surfactants : Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Polysorbate 80 (Tween 80) is a commonly used surfactant.[11]
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Particle Size Reduction : Milling the compound to reduce its particle size can increase the surface area available for solvation, which may improve the dissolution rate.[12]
References
-
Wikipedia. Cosolvent. [Link]
-
Royal Society of Chemistry. Solubility and pH of amines. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
Springer. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
E-N-V. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
-
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
National Center for Biotechnology Information. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]
-
Chemistry Steps. The Effect of pH on Solubility. [Link]
-
ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
-
PubChem. 1-(3-Iodopiperidin-1-yl)ethanone. [Link]
-
PubChem. 1-[(2R)-2-propylpiperidin-1-yl]ethanone. [Link]
-
National Center for Biotechnology Information. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]
-
Springer. Formulating Poorly Water Soluble Drugs. [Link]
-
ResearchGate. Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. [Link]
-
Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]
-
Cheméo. Chemical Properties of 1-(2,3-Dimethylphenyl)ethanone (CAS 2142-71-4). [Link]
-
Royal Society of Chemistry. The effect of 1,2-dipiperidinoethane derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene. [Link]
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- 5. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
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Preventing thermal degradation of 1,2-Bis(3-methylpiperidin-1-yl)ethanone during storage
Technical Support Center: 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for 1,2-Bis(3-methylpiperidin-1-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule featuring both ketone and tertiary amine (piperidine) functionalities, it possesses specific vulnerabilities that require careful management.
This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to empower you to maintain the quality of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-Bis(3-methylpiperidin-1-yl)ethanone, and why is its stability a concern?
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a complex organic molecule containing a central ethanone (two-carbon ketone) core flanked by two 3-methylpiperidine rings. The structure is specifically an α-aminoketone, where the amine nitrogen is part of the piperidine ring.
Stability is a critical concern due to two primary structural features:
-
The α-Aminoketone Moiety: This functional group is susceptible to various degradation pathways, including oxidation and reactions catalyzed by trace acid or base impurities.
-
Piperidine Rings: While generally stable heterocyclic structures, the nitrogen atom can be a site for oxidation. The overall reactivity makes the compound vulnerable to degradation if not stored under optimal conditions.[1]
Maintaining the chemical integrity of this compound is paramount for the reproducibility of experimental results, the accuracy of analytical data, and the safety and efficacy of any downstream applications in drug development.
Q2: What are the primary visual and analytical signs of thermal degradation?
Users should be vigilant for the following indicators of compound degradation:
-
Visual Signs:
-
Color Change: A noticeable shift from a white/off-white solid to yellow or brown is a common indicator of degradation, often due to the formation of oxidized or polymeric byproducts.
-
Change in Physical State: Clumping, melting below the expected melting point, or the appearance of an oily film can suggest the presence of impurities or degradation products.
-
-
Analytical Signs:
-
Chromatography (HPLC/UPLC): The appearance of new peaks in the chromatogram, a decrease in the area of the main peak, or changes in peak shape (e.g., fronting or tailing) are definitive signs of degradation.
-
Mass Spectrometry (MS): Detection of ions with masses corresponding to predicted degradation products (e.g., from hydrolysis or oxidation) confirms instability.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of new signals or a decrease in the integration of characteristic peaks for the parent compound indicates structural changes.[2]
-
Q3: What are the recommended storage conditions for this compound?
To minimize the risk of thermal and oxidative degradation, we have established the following storage guidelines based on best practices for complex organic molecules.[3][4]
| Parameter | Short-Term Storage (< 4 weeks) | Long-Term Storage (> 4 weeks) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen) | Reduces the kinetic rate of all potential degradation reactions. Storing below -20°C is crucial for minimizing long-term molecular motion and reactivity.[3] |
| Atmosphere | Tightly sealed container | Store under an inert atmosphere (Argon or Nitrogen) | The piperidine nitrogen and the α-carbon to the ketone are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial stored in the dark) | UV radiation can provide the energy to initiate radical-based degradation pathways.[5] |
| Moisture | Use of a desiccator is recommended | Store in a desiccated, moisture-proof container | The compound can be hygroscopic. Absorbed water can facilitate hydrolytic degradation pathways. Allow the container to warm to room temperature before opening to prevent water condensation.[3] |
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: My sample has turned yellow, but the initial HPLC analysis shows >98% purity. Is it safe to use?
Answer: Caution is advised. A color change is a strong qualitative indicator that some level of degradation has occurred, even if it is below the detection limit of a standard HPLC-UV method. The colored impurities may be highly chromophoric, meaning a very small amount can produce a significant color.
Recommended Action:
-
Re-evaluate with a different analytical method: Use a more sensitive detector, such as mass spectrometry (LC-MS), to identify potential low-level impurities that UV detection might miss.[6]
-
Forced Degradation Study: Subject a small aliquot of a known pure sample to heat (e.g., 60°C for 24 hours) and re-analyze by HPLC. This can help confirm if the new peaks in the stressed sample match the impurities seen in your stored sample.
-
Risk Assessment: If the compound is for a non-critical in vitro screening, it may be usable. However, for sensitive applications like in vivo studies, quantitative assays, or GMP processes, using a discolored sample is not recommended. The unknown impurities could have unintended biological activity or interfere with the assay.
Issue 2: My long-term stored sample shows a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this be?
Answer: An earlier-eluting peak in a reverse-phase HPLC method typically indicates a more polar compound than the parent molecule. Based on the structure of 1,2-Bis(3-methylpiperidin-1-yl)ethanone, a likely degradation pathway that would increase polarity is hydrolysis.
Plausible Cause:
-
Hydrolysis: Trace moisture in the sample or solvent could lead to the cleavage of the amide-like C-N bond between the carbonyl carbon and one of the piperidine rings. This would result in 3-methylpiperidine and a carboxylic acid derivative, both of which are significantly more polar.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown HPLC impurities.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol ensures the optimal environment for maintaining the stability of 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Materials:
-
High-purity 1,2-Bis(3-methylpiperidin-1-yl)ethanone
-
Amber glass vial with a PTFE-lined screw cap
-
Argon or Nitrogen gas supply with a regulator
-
-20°C or -80°C freezer
-
Laboratory balance
-
Spatula
Procedure:
-
Pre-Aliquot: Before initial storage, divide the bulk material into smaller, single-use aliquots based on your typical experimental needs. This minimizes the number of freeze-thaw cycles and exposure to the atmosphere for the bulk stock.
-
Weighing: Tare a pre-labeled amber glass vial. Carefully weigh the desired amount of the compound into the vial in a controlled, low-humidity environment if possible.
-
Inert Gas Purge: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds. This displaces air and moisture.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Freezing: Place the sealed vial inside a secondary container (e.g., a small box or bag) with a desiccant pouch.
-
Storage: Store the container in a dedicated -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.
-
Retrieval: When retrieving an aliquot, allow the vial to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold compound.[3]
Protocol 2: Routine Stability Check using HPLC-UV
This protocol provides a self-validating method to assess the purity of a stored sample against a reference standard.
Objective: To quantify the purity of a stored sample and detect the presence of degradation products.
Procedure:
-
Prepare Reference Standard Solution: Accurately prepare a 1 mg/mL solution of a freshly opened or certified reference standard of 1,2-Bis(3-methylpiperidin-1-yl)ethanone in a suitable solvent (e.g., Acetonitrile).
-
Prepare Test Sample Solution: Using the same procedure and solvent, prepare a 1 mg/mL solution of the sample that has been in storage.
-
HPLC Analysis:
-
Inject the Reference Standard solution onto a validated reverse-phase HPLC system.
-
Record the retention time and peak area of the main peak.
-
Inject the Test Sample solution using the exact same method.
-
Record the retention time and peak area of the main peak and any impurity peaks.
-
-
Data Analysis:
-
Purity Calculation: Calculate the purity of the Test Sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparison: Compare the chromatogram of the Test Sample to the Reference Standard. Look for any new peaks or a significant decrease (>2%) in the purity of the stored sample. A change indicates degradation.
-
Appendices
Appendix A: Potential Thermal Degradation Pathway
The following diagram illustrates a chemically plausible, though hypothetical, degradation pathway for 1,2-Bis(3-methylpiperidin-1-yl)ethanone based on the principles of α-aminoketone reactivity. Thermal energy can promote homolytic cleavage or facilitate oxidative processes.
Caption: Potential degradation pathways for 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
References
- Ketone bodies (ketogenesis and ketolysis). (n.d.).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). MDPI. Retrieved from [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
-
Ketone bodies - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. (2022, November 23). MDPI. Retrieved from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024, January 23). PubMed. Retrieved from [Link]
-
Biochemistry, Ketone Metabolism. (2023, April 24). NCBI Bookshelf. Retrieved from [Link]
-
Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. (n.d.). Frontiers. Retrieved from [Link]
-
Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.).
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI. Retrieved from [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. (n.d.). PMC. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC. Retrieved from [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998, September 1). PubMed. Retrieved from [Link]
-
Enzymatic C-Demethylation of 1-[2-(5-tert-Butyl-[1][7][8] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133) in Rat Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Methods. (2025, August 28). Royal Society of Chemistry. Retrieved from [Link]
-
Storage Conditions of Ion Exchange Resins. (n.d.). Sunresin. Retrieved from [Link]
-
Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Storage Conditions of Ion Exchange Resins - Sunresin [seplite.com]
- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Ketone bodies - Wikipedia [en.wikipedia.org]
Optimizing HPLC mobile phase for 1,2-Bis(3-methylpiperidin-1-yl)ethanone analysis
Technical Support Center: HPLC Mobile Phase Optimization for 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Analyte Profiling & The Root Cause of Poor Chromatography
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a highly lipophilic compound containing two basic 3-methylpiperidine moieties. With a pKa typically ranging between 9.0 and 10.0, the amine groups are fully protonated (cationic) under standard acidic or neutral HPLC conditions. This cationic state is the primary driver of chromatographic failures—specifically severe peak tailing and retention time drift—due to secondary interactions with the stationary phase[1].
Mechanistic Troubleshooting & FAQs
Q1: Why does 1,2-Bis(3-methylpiperidin-1-yl)ethanone exhibit severe peak tailing on standard C18 columns? A1: Peak tailing of basic amines is primarily caused by silanophilic interactions[1]. While the primary retention mechanism on a C18 column is hydrophobic partitioning, older "Type A" silica and even some modern "Type B" silica columns contain residual acidic silanol groups (SiO-). At mid-range pH (pH 4–8), these silanols are ionized and negatively charged. The electrostatic attraction between the protonated piperidine nitrogens and the ionized silanols creates a mixed-mode retention mechanism. This non-linear adsorption delays the elution of a portion of the analyte band, manifesting as an asymmetrical tail[1].
Q2: How should I select the mobile phase pH to fix this issue? A2: The Henderson-Hasselbalch equation dictates that the mobile phase pH must be at least ± 1.5 to 2.0 pH units away from the analyte's pKa to ensure a single, reproducible ionization state[2]. For this compound, you have two distinct mechanistic pathways:
-
Low pH Strategy (pH < 3.0): Neutralizes the acidic silanols (SiO- → SiOH), eliminating the electrostatic attraction[3]. The analyte remains protonated and highly polar.
-
High pH Strategy (pH > 10.5): Deprotonates the piperidine nitrogens (NH+ → N), rendering the analyte neutral[4]. The neutral molecule interacts purely via hydrophobic partitioning, yielding excellent peak shape. Note: This requires a high-pH tolerant hybrid silica or polymeric column[4].
Q3: When is it appropriate to use an amine modifier like Triethylamine (TEA)? A3: If a low-pH buffer alone is insufficient to mask silanol activity, a competing base (silanol suppressor) like TEA (5 mM) can be added to the mobile phase[3]. TEA is a small, highly basic amine that preferentially binds to residual silanols, sterically and electrostatically shielding the bulkier 1,2-Bis(3-methylpiperidin-1-yl)ethanone molecules[3]. However, TEA can reduce column lifetime and cause ion suppression in LC-MS applications.
Logical relationship of silanophilic interactions and mitigation strategies.
Quantitative Data & Buffer Selection
Selecting the correct buffer is critical for both pH control and detector compatibility.
Table 1: Mobile Phase Buffer Selection Guide for Basic Amines
| Buffer System | Effective pH Range | Molarity Range | LC-MS Compatible | Best Use Case |
| Potassium Phosphate | 1.1–3.1 & 6.2–8.2 | 10–50 mM | No (Non-volatile) | Routine UV analysis; excellent low-pH buffering[3]. |
| Ammonium Formate | 2.8–4.8 | 5–20 mM | Yes (Volatile) | LC-MS analysis requiring acidic conditions. |
| Ammonium Acetate | 3.8–5.8 & 8.3–10.3 | 5–20 mM | Yes (Volatile) | Mid-to-high pH LC-MS applications. |
| Ammonium Hydroxide | 8.3–10.3 | 0.05–0.1% | Yes (Volatile) | High pH analysis to neutralize basic amines[4]. |
Table 2: Diagnostic Matrix for Peak Symmetry Issues
| Symptom | Probable Cause | Corrective Action |
| Broad, tailing peak (As > 2.0) | Unsuppressed silanol interactions | Lower mobile phase pH to 2.5 or add 5 mM TEA[3]. |
| Retention time drift | Inadequate buffer capacity | Ensure buffer concentration is ≥ 10 mM and pH is > 1.5 units from analyte pKa[2]. |
| Split peaks | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase composition. |
Self-Validating Experimental Protocol
To establish a robust method, follow this step-by-step optimization workflow. This protocol uses a self-validating System Suitability Test (SST) to ensure causality between the experimental adjustments and chromatographic performance.
Step 1: Column Selection Select a reversed-phase column engineered for basic compounds. Prioritize columns with a positively charged surface modification (which electrostatically repels protonated amines) or a high-pH tolerant hybrid silica backbone.
Step 2: Buffer Preparation (Low pH Strategy)
-
Weigh the appropriate amount of monobasic potassium phosphate to achieve a 10-20 mM concentration in 1 Liter of LC-grade water[3].
-
Adjust the pH to 2.5 using orthophosphoric acid. Causality check: This pH ensures silanols are fully protonated and neutral.
-
Filter the buffer through a 0.22 µm membrane.
Step 3: System Equilibration Pump the mobile phase (e.g., 70% Buffer / 30% Acetonitrile) through the column at 1.0 mL/min for at least 10 column volumes (CV). Monitor the baseline UV absorbance until drift is < 0.1 mAU/min.
Step 4: System Suitability Testing (SST) Inject a 10 µg/mL standard solution of 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
-
Validation Metric: Calculate the USP Asymmetry Factor (As) at 10% peak height.
-
Pass Criteria: 0.9 ≤ As ≤ 1.2. If the criteria are met, the method is optimized.
Step 5: Iterative Optimization (If As > 1.2) If tailing persists, the silica surface may have highly active metal-contaminated silanols.
-
Add 5 mM Triethylamine (TEA) to the aqueous buffer[3].
-
Re-adjust the pH to 2.5.
-
Re-equilibrate for 10 CVs and repeat Step 4.
Step-by-step workflow for optimizing mobile phase for basic amines.
References[1] Sadek, P. C., Carr, P. W., & Bowers, L. W. "The Significance of Metallophilic and Silanophilic Interactions is Reversed Phase Hplc." tandfonline.com. https://doi.org/10.1080/01483918508076576[2] Bell, D. S. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." chromatographyonline.com. https://www.chromatographyonline.com/view/new-advice-old-topic-buffers-reversed-phase-hplc-0[4] Leito, I. "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds." ut.ee. https://each.ut.ee/EACH/efficient-high-ph-mobile-phases-for-reversed-phase-hplc-and-lc-ms-analysis-of-basic-compounds/[3] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com. https://www.phenomenex.com/info/page/hplc-tech-tip-peak-tailing-of-basic-analytes
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
Technical Support Center: Troubleshooting the Synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone .
This target molecule is an α -amino amide synthesized via a two-step sequence: the initial acylation of 3-methylpiperidine with chloroacetyl chloride, followed by an SN2 alkylation with a second equivalent of 3-methylpiperidine. Due to the nucleophilicity of the piperidine ring and the high reactivity of the α -chloro intermediate, several competing side reactions—such as over-alkylation, hydrolysis, and dimerization—can severely compromise both yield and purity.
Below, you will find optimized protocols, mechanistic rationales, and a comprehensive troubleshooting FAQ to ensure a self-validating and high-yielding synthetic workflow.
Quantitative Data Summary for Reaction Optimization
To establish a baseline for your experiments, compare your current parameters against our optimized conditions. Implementing these changes directly mitigates the most common side reactions.
| Reaction Parameter | Standard Condition | Optimized Condition | Primary Side Reaction Mitigated | Expected Yield |
| Step 1: Temperature | RT ( 25∘ C) | 0∘ C to RT | Hydrolysis, Polymerization | >95% |
| Step 1: Base | Aqueous NaHCO3 | Anhydrous TEA | Hydrolysis ( α -hydroxy amide) | ~99% |
| Step 2: Stoichiometry | 1.1 eq Amine | 2.5 eq Amine | Quaternary Ammonium Salt | 80-85% |
| Step 2: Additive | None | 0.1 eq NaI | Incomplete Conversion | >90% |
Synthesis Workflow and Side Reactions
The following workflow illustrates the critical path to the target product and the branching points where side reactions typically occur.
Fig 1: Synthesis workflow of 1,2-Bis(3-methylpiperidin-1-yl)ethanone and primary side reactions.
Detailed Experimental Protocols (Self-Validating System)
Step 1: Synthesis of 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone (Acylation)
Mechanistic Causality: The reaction of chloroacetyl chloride with piperidine derivatives is a 1[1]. Controlling the temperature at 0∘ C is non-negotiable; it prevents the runaway formation of dimers and minimizes the hydrolysis of the highly reactive acyl chloride. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Protocol:
-
Dissolve 3-methylpiperidine (1.1 eq) and anhydrous triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of amine).
-
Cool the mixture to 0∘ C using an ice bath under an inert atmosphere ( N2 or Ar).
-
Add chloroacetyl chloride (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5∘ C. Self-Validation: The solution will turn pale yellow, and a white precipitate (TEA·HCl) will form, confirming the reaction is proceeding.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench with saturated aqueous NaHCO3 , extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield the intermediate.
Step 2: Synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone ( SN2 Alkylation)
Mechanistic Causality: The α -chloro amide is a potent electrophile, but the 2[2] slows the SN2 substitution. Adding a catalytic amount of Sodium Iodide (NaI) facilitates a Finkelstein-type in situ halogen exchange, generating a more reactive α -iodo intermediate. Using a large excess of 3-methylpiperidine suppresses the formation of quaternary ammonium salts by ensuring the secondary amine outcompetes the newly formed tertiary amine product for the electrophile.
Protocol:
-
Dissolve the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent (e.g., Acetonitrile).
-
Add 3-methylpiperidine (2.5 eq) and NaI (0.1 eq).
-
Heat the mixture to 60∘ C. Self-Validation: Monitor via LC-MS. The intermediate mass ( [M+H]+≈176 ) should cleanly transition to the product mass ( [M+H]+≈239 ) within 8-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove the excess amine and inorganic salts.
-
Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the final product.
Troubleshooting Guides & FAQs
Q1: I am observing a highly polar, water-soluble byproduct that crashes out of non-polar solvents. What is it? A1: Quaternary Ammonium Salt Formation (Over-alkylation). The target product, 1,2-bis(3-methylpiperidin-1-yl)ethanone, contains a tertiary amine at the α -position. This nitrogen can act as a nucleophile and react with unreacted α -halo amide to 3[3]. Solution: Ensure a strict stoichiometric excess of 3-methylpiperidine (at least 2.5 equivalents) during Step 2. Alternatively, use a less polar solvent where the quaternary salt precipitates immediately, preventing further oligomerization.
Q2: My LC-MS shows a mass corresponding to [M+H]+=158 for the intermediate, which matches the α -hydroxy amide instead of the α -chloro amide. Why? A2: Hydrolysis of the α -chloro intermediate. α -Halo amides are highly susceptible to hydrolysis, especially under basic conditions in the presence of trace water. Solution: Ensure all solvents (especially DCM) are strictly anhydrous. Do not use aqueous bases (like NaOH or K2CO3 solutions) during the reaction phase of Step 1; rely exclusively on anhydrous organic bases like TEA or DIPEA.
Q3: The SN2 substitution in Step 2 is stalling at 50% conversion. How can I drive it to completion? A3: Steric Hindrance and Incomplete Conversion. The 3-methyl group on the piperidine ring introduces steric bulk near the nucleophilic nitrogen. Solution: Introduce 0.1 to 0.2 equivalents of Sodium Iodide (NaI). The iodide ion is a better nucleophile and a better leaving group than chloride, transiently forming an α -iodo amide that rapidly reacts with the sterically hindered 3-methylpiperidine.
Q4: My NMR spectrum for the final product is incredibly complex, showing duplicated peaks and broad signals, but LC-MS shows a single mass peak with high purity. Is my product degrading? A4: Diastereomeric Complexity. 3-Methylpiperidine is a chiral molecule, typically supplied as a racemic mixture of (R) and (S) enantiomers. Because your target molecule contains two 3-methylpiperidine rings, the final product will be a complex mixture of diastereomers (e.g., (3R,3'R), (3S,3'S), (3R,3'S), (3S,3'R)). Furthermore, 4[4] can sometimes mimic this complexity if purification is incomplete. Solution: This is primarily a stereochemical reality, not a chemical degradation. If a single, clean NMR spectrum is required for structural validation, you must synthesize the compound using enantiopure starting materials (e.g., exclusively (R)-3-methylpiperidine).
References
-
Title: Iridium(I)-Catalyzed α-C(sp3)–H Alkylation of Saturated Azacycles Source: ACS Publications URL: [Link]
- Title: Patent Application Publication US 2020/0306243 A1 Source: Google Patents URL
Sources
Technical Support Center: Resolving Baseline Noise in 1,2-Bis(3-methylpiperidin-1-yl)ethanone LC-MS
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chromatographic and mass spectrometric challenges when analyzing complex diamines.
Chemical Profiling & Causality (E-E-A-T Grounding)
1,2-Bis(3-methylpiperidin-1-yl)ethanone is a highly basic diamine containing two tertiary amine (piperidine) moieties. When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), this compound frequently induces severe baseline noise, drift, and poor signal-to-noise (S/N) ratios. Understanding the physical chemistry behind this behavior is critical for effective troubleshooting.
The baseline noise generated by this molecule stems from two distinct mechanisms:
-
The Silanol Effect (Chromatographic Smearing): At standard acidic LC-MS pH (2.5–4.0), the tertiary amines are fully protonated. These cations undergo strong ion-exchange interactions with residual, unendcapped ionized silanols (Si-O⁻) on silica-based stationary phases[1]. Instead of eluting as a discrete, sharp peak, the diamine slowly and continuously bleeds off the column. This continuous detector feed manifests as an elevated, drifting, or noisy Total Ion Chromatogram (TIC) baseline[2].
-
The Proton Affinity Effect (ESI Source Clustering): Amines possess exceptionally high gas-phase proton affinities. In the electrospray ionization (ESI) source, they can monopolize available protons, form complex hydrated clusters, or steal protons from background solvent impurities[3]. This phenomenon creates a high-frequency chemical noise background that obscures the true analyte signal and complicates integration[4].
Troubleshooting FAQs
Q1: Why does my baseline drift upward and become erratic after multiple injections of this compound? A1: This is a classic symptom of column carryover driven by silanol activity. As consecutive injections are made, the doubly protonated diamine accumulates on active silanol sites faster than it can elute. The continuous, slow desorption of this accumulated mass into the detector creates a persistent upward baseline drift[2]. Causality-Driven Solution: Switch to a base-deactivated or polar-embedded column designed to shield basic analytes from surface silanols[1], and implement a high-ionic-strength wash protocol between runs.
Q2: How do I select the right mobile phase buffer to suppress noise without causing MS ion suppression? A2: While Trifluoroacetic acid (TFA) is excellent for masking silanols and sharpening amine peaks, it forms strong ion pairs in the liquid phase that survive droplet evaporation, drastically suppressing the ESI+ MS signal[3]. Causality-Driven Solution: Use 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The ammonium ions (NH₄⁺) competitively bind to the silanols, preventing the diamine from smearing across the baseline, while the formate is highly volatile and MS-friendly.
Q3: What ESI source parameters should be adjusted to minimize background clustering? A3: High baseline noise from amines often results from heavily hydrated clusters entering the mass analyzer. Causality-Driven Solution: Increase the cone voltage (or declustering potential). This accelerates the ions through the atmospheric pressure interface, inducing collisions with solvent vapor. This kinetic energy strips away water molecules and declusters the amine, significantly reducing baseline noise[3].
Quantitative Data: Mobile Phase Optimization
The choice of mobile phase additive dictates the balance between chromatographic baseline stability and mass spectrometric sensitivity.
| Mobile Phase Additive | Concentration | Silanol Masking Efficiency | MS Ionization Impact (ESI+) | Impact on Baseline Noise |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | Excellent | Severe Suppression | Low (but analyte signal is lost) |
| Formic Acid (FA) | 0.1% v/v | Poor | Excellent | High (due to chromatographic smearing) |
| Ammonium Formate | 10 mM (pH 3.0) | Good | Excellent | Low (Optimal balance) |
| Ammonium Bicarbonate | 10 mM (pH 9.0) | Excellent (Amines neutral) | Good | Low (Requires high-pH stable column) |
Step-by-Step Methodologies
Protocol A: System Passivation and Column Rescue for Diamines
This protocol is a self-validating system designed to strip accumulated amines from the stationary phase and restore a flat baseline.
-
Baseline Assessment: Inject a blank solvent gradient. Monitor the TIC. If baseline elevation occurs at the expected retention time of the diamine, proceed to Step 2.
-
High-Organic Wash: Flush the column with 90% Acetonitrile / 10% Water containing 0.1% Formic acid for 20 column volumes.
-
Causality: Removes hydrophobic contaminants and matrix lipids that may be trapping the analyte.
-
-
Amine Displacement Wash: Flush the column with 50:50 Methanol:Water containing 200 mM Ammonium Formate for 30 column volumes at a reduced flow rate (e.g., 0.2 mL/min).
-
Causality: The high concentration of NH₄⁺ ions acts as a competitive displacer, actively breaking the electrostatic ion-exchange bonds between the protonated piperidine rings and the ionized silanols.
-
-
Re-equilibration and Validation: Return to initial method conditions and equilibrate for 15 column volumes. Inject a blank solvent gradient.
-
Validation: Evaluate the TIC. A flat baseline with <5% variation compared to the pre-injection state validates the successful removal of diamine carryover.
-
Protocol B: ESI Source Optimization for High-Proton-Affinity Amines
This protocol systematically eliminates chemical noise caused by gas-phase clustering.
-
Infusion Setup: T-infuse 1,2-Bis(3-methylpiperidin-1-yl)ethanone at 10 µg/mL into the LC flow (operating at initial gradient conditions).
-
Declustering Potential Tuning: Ramp the cone voltage (declustering potential) from 20V to 100V in 10V increments.
-
Causality: Higher voltages accelerate ions, inducing collisions with residual gas. This kinetic energy breaks apart the hydrated amine clusters that cause high-frequency baseline noise[3].
-
-
Gas Flow Adjustment: Increase the drying gas temperature to 350°C and optimize the nebulizing gas flow.
-
Causality: Highly aqueous mobile phases require higher thermal energy to achieve complete droplet desolvation, preventing wet droplets from carrying background contaminants into the mass analyzer.
-
-
Validation: Run a full gradient method with the optimized MS parameters.
-
Validation: Calculate the Signal-to-Noise (S/N) ratio of the analyte peak. An S/N improvement of >3x compared to default parameters validates the declustering efficiency.
-
Visualizations
LC-MS troubleshooting workflow for diagnosing baseline noise origins.
Mechanistic pathways of diamine-induced baseline noise in LC-MS.
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2-Bis(3-methylpiperidin-1-yl)ethanone. In the absence of experimentally published spectra for this specific molecule, this guide leverages spectral data from analogous compounds and established principles of NMR spectroscopy to offer a robust, predictive framework for researchers, scientists, and professionals in drug development. The guide further enhances its practical utility by including a detailed, plausible synthetic protocol and a comparative analysis with the known spectral data of 1-acetylpiperidine.
Introduction: The Significance of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
The 1,2-Bis(3-methylpiperidin-1-yl)ethanone molecule incorporates two 3-methylpiperidine moieties linked by a central ethanone bridge. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its ability to engage in specific biological interactions. The methyl substitution at the 3-position introduces chirality and steric factors that can significantly influence the molecule's biological activity and pharmacokinetic profile. The central ethanone linker provides a rigid connection between the two piperidine units, making this class of molecules interesting for applications as bivalent ligands, molecular probes, or building blocks in more complex chemical architectures. Accurate interpretation of their NMR spectra is paramount for structural verification and for understanding their conformational dynamics in solution.
Predicted NMR Spectral Data for 1,2-Bis(3-methylpiperidin-1-yl)ethanone
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1,2-Bis(3-methylpiperidin-1-yl)ethanone. These predictions are based on the known spectral data of 3-methylpiperidine and the anticipated electronic and steric effects of N-acylation, drawing parallels with the simpler 1-acetylpiperidine. Due to the presence of the chiral center at C3, the adjacent methylene protons (at C2 and C4) are diastereotopic and are expected to show distinct signals. Furthermore, the amide bond will exhibit restricted rotation, potentially leading to broadened signals or the presence of rotamers, especially at lower temperatures.
Table 1: Predicted ¹H NMR Spectral Data for 1,2-Bis(3-methylpiperidin-1-yl)ethanone (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 (axial & equatorial) | 3.0 - 3.6 | m | - | 4H |
| H6 (axial & equatorial) | 2.6 - 3.2 | m | - | 4H |
| H3 | 1.8 - 2.2 | m | - | 2H |
| H4 (axial & equatorial) | 1.5 - 1.9 | m | - | 4H |
| H5 (axial & equatorial) | 1.1 - 1.5 | m | - | 4H |
| -CH₂- (ethanone) | 2.8 - 3.0 | s | - | 4H |
| -CH₃ (at C3) | 0.9 - 1.1 | d | ~6-7 | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for 1,2-Bis(3-methylpiperidin-1-yl)ethanone (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ethanone) | 168 - 172 |
| C2 | 45 - 50 |
| C6 | 50 - 55 |
| C3 | 30 - 35 |
| C4 | 25 - 30 |
| C5 | 20 - 25 |
| -CH₂- (ethanone) | 35 - 40 |
| -CH₃ (at C3) | 18 - 22 |
Comparative Analysis with 1-Acetylpiperidine
To contextualize the predicted spectral data, a comparison with the experimentally determined NMR data for 1-acetylpiperidine is presented. This comparison highlights the influence of the 3-methyl group and the extended ethanone bridge on the chemical shifts of the piperidine ring protons and carbons.
Table 3: ¹H NMR Spectral Data for 1-Acetylpiperidine (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H6 | ~3.4 | t | 4H |
| H3, H4, H5 | ~1.6 | m | 6H |
| -CH₃ (acetyl) | ~2.1 | s | 3H |
Table 4: ¹³C NMR Spectral Data for 1-Acetylpiperidine (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~169 |
| C2, C6 | ~46 |
| C3, C5 | ~26 |
| C4 | ~24 |
| -CH₃ (acetyl) | ~21 |
Key Observations from the Comparison:
-
Deshielding Effect of the Acyl Group: In both the predicted spectrum of the target molecule and the experimental spectrum of 1-acetylpiperidine, the protons on the carbons alpha to the nitrogen (C2 and C6) are significantly deshielded compared to unsubstituted piperidine, appearing at a lower field.
-
Influence of the 3-Methyl Group: The introduction of the methyl group at the 3-position in 1,2-Bis(3-methylpiperidin-1-yl)ethanone is expected to cause a slight shielding (upfield shift) of the C3 and C4 carbons compared to the corresponding positions in 1-acetylpiperidine.
-
Complexity of the ¹H NMR Spectrum: The symmetry in 1-acetylpiperidine leads to a relatively simple ¹H NMR spectrum. In contrast, the chirality and diastereotopicity in 1,2-Bis(3-methylpiperidin-1-yl)ethanone are predicted to result in a more complex spectrum with overlapping multiplets.
-
Chemical Shift of the Ethanone Bridge: The methylene protons of the ethanone bridge are anticipated to appear as a singlet in the range of 2.8 - 3.0 ppm, a region distinct from the piperidine ring protons.
Experimental Protocols
Synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
This proposed synthesis involves the N-acylation of two equivalents of 3-methylpiperidine with one equivalent of a suitable two-carbon acylating agent, such as oxalyl chloride, in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
3-Methylpiperidine (2.2 equivalents)
-
Oxalyl chloride (1.0 equivalent)
-
Triethylamine (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methylpiperidine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of oxalyl chloride in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
NMR Sample Preparation and Data Acquisition
-
Accurately weigh approximately 10-20 mg of the purified 1,2-Bis(3-methylpiperidin-1-yl)ethanone for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition: [4]
-
Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: ~240 ppm
-
Visualizations
Caption: Molecular structure of 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Caption: Workflow for the synthesis and NMR analysis of the target compound.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
NMR Facility, University of Alberta. 4. Sample preparation and pre-acquisition activities. [Link]
-
PubChem. 1-Acetylpiperidine. [Link]
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Eliel, E. L., et al. "Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine." Journal of the American Chemical Society, 1980, 102(11), 3698-3707. [Link]
- Google Patents.
Sources
Preclinical Evaluation Guide: SAR and Efficacy Comparison of Bis-Piperidine Ethanone Derivatives
Executive Summary & Rationale
In the optimization of central nervous system (CNS) active agents and neuropharmacological probes, α -amino amides such as bis-piperidine derivatives serve as critical structural scaffolds. This guide provides a rigorous preclinical comparison between the baseline scaffold, 1,2-bis(piperidin-1-yl)ethanone (BPE) , and its methylated analog, 1,2-bis(3-methylpiperidin-1-yl)ethanone (BMPE) .
The core hypothesis driving this comparison is rooted in the "magic methyl" effect. The strategic addition of a single methyl group to a heterocyclic ring can dramatically alter a drug candidate's pharmacodynamic (PD) and pharmacokinetic (PK) profile by modulating desolvation energy, restricting conformational flexibility, and shielding metabolic soft spots[1],[2]. This guide breaks down the causality behind these structural modifications and provides self-validating experimental protocols to objectively measure their efficacy.
Physicochemical & Structural Comparison
The transition from BPE to BMPE involves the addition of a methyl group at the 3-position of both piperidine rings. This seemingly minor modification fundamentally alters the physicochemical landscape of the molecule.
-
Lipophilicity (cLogP): The addition of two methyl groups increases the overall lipophilicity by approximately ~0.9 to 1.0 log units. This is highly favorable for blood-brain barrier (BBB) penetration but must be balanced against potential decreases in aqueous solubility.
-
Steric Bulk: The 3-methyl group disrupts the planar symmetry of the piperidine ring, introducing chirality and steric bulk that can dictate receptor subtype selectivity.
Table 1: Comparative Physicochemical Properties
| Property | 1,2-Bis(piperidin-1-yl)ethanone (BPE) | 1,2-Bis(3-methylpiperidin-1-yl)ethanone (BMPE) |
| Molecular Weight | 210.32 g/mol | 238.37 g/mol |
| Calculated LogP (cLogP) | 1.8 | 2.7 |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | 20.3 Ų |
| H-Bond Donors / Acceptors | 0 / 2 | 0 / 2 |
| Rotatable Bonds | 3 | 3 |
Pharmacodynamic (PD) Efficacy: Target Binding & Conformational Dynamics
Mechanistic Causality
Unsubstituted piperidine rings (as in BPE) rapidly interconvert between chair conformations in solution. This entropic freedom often results in a higher energetic penalty upon binding to a rigid receptor pocket. By introducing a 3-methyl group (as in BMPE), the ring is sterically hindered, effectively "locking" it into a preferred equatorial conformation. This pre-organization reduces the entropic cost of binding, leading to enhanced target affinity (lower Ki ) for deep hydrophobic pockets, such as those found in G-protein coupled receptors (GPCRs) or Sigma-1 receptors[1].
Self-Validating Protocol: Radioligand Binding Assay
To objectively measure the efficacy of this conformational restriction, a radioligand binding assay is utilized.
-
Self-Validation Mechanism: This protocol relies on a strict definition of specific vs. non-specific binding. By utilizing a vast excess (1000x) of an unlabeled competitor in a parallel control well, we ensure that the measured radioactivity strictly represents target-specific engagement, eliminating false positives caused by the increased lipophilicity of BMPE sticking to the assay plastics or lipid membranes.
Step-by-Step Methodology:
-
Preparation: Isolate membrane homogenates from target-expressing CHO cells and resuspend in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, incubate 100 μ g of membrane protein with a fixed concentration (e.g., 3 nM) of a target-specific [3H] -radioligand.
-
Displacement: Add varying concentrations ( 10−10 to 10−5 M) of BPE or BMPE. For the non-specific binding (NSB) control wells, add 10 μ M of a known, high-affinity unlabeled reference ligand.
-
Termination: After 120 minutes at 25°C, terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to neutralize charge-based non-specific binding.
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Mechanistic impact of 3-methyl substitution on pharmacodynamics and pharmacokinetics.
Pharmacokinetic (PK) Efficacy: Metabolism & Permeability
Metabolic Stability (CYP3A4 Attrition)
Piperidine rings are notorious soft spots for CYP3A4-mediated oxidation, which often leads to rapid N-dealkylation or ring cleavage[3]. The 3-methyl substitution in BMPE provides steric shielding adjacent to the nitrogen and alpha-carbons, physically blocking the CYP3A4 heme iron from accessing these vulnerable sites. This results in a significantly lower intrinsic clearance ( CLint ) and an extended half-life compared to BPE.
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay
-
Self-Validation Mechanism: This assay includes a "Minus-NADPH" negative control. Because CYP450 enzymes strictly require NADPH as a cofactor to function, any compound degradation observed in the absence of NADPH indicates chemical instability or non-CYP mediated breakdown. This control ensures that the calculated CLint is exclusively a measure of CYP-mediated metabolism.
Step-by-Step Methodology:
-
Pre-incubation: Combine 1 μ M of test compound (BPE or BMPE) with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding 1 mM NADPH. (Omit NADPH in the parallel control well).
-
Sampling: Aliquot 50 μ L samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each sample into 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide) to halt enzymatic activity.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate t1/2 and CLint .
Blood-Brain Barrier Permeability (PAMPA)
Because CNS targets require BBB penetration, passive diffusion is a critical efficacy metric. Passive BBB penetration is standardly evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA), which isolates passive diffusion from active efflux mechanisms[4]. The higher cLogP of BMPE generally yields superior passive permeability compared to BPE.
Self-Validating Protocol: PAMPA-BBB
-
Self-Validation Mechanism: The assay utilizes Lucifer Yellow, a fluorescent marker with near-zero passive permeability. By spiking Lucifer Yellow into the donor well and ensuring it does not appear in the acceptor well, the integrity of the artificial lipid membrane is validated for every single well, ruling out false-positive permeability caused by membrane micro-tears[4].
Step-by-Step Methodology:
-
Donor Preparation: Dissolve the test compound in PRISMA HT buffer (pH 7.4) containing 5% DMSO to a final concentration of 10 μ M. Spike with Lucifer Yellow.
-
Membrane Coating: Coat the PVDF filter of the donor plate with 4 μ L of a porcine brain lipid extract dissolved in dodecane.
-
Assembly: Fill the acceptor plate with Brain Sink Buffer (BSB). Carefully place the donor plate into the acceptor plate to form a sandwich.
-
Incubation: Incubate the assembled sandwich for 5 hours at room temperature without agitation.
-
Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp ).
Step-by-step workflow for the PAMPA-BBB permeability assay.
Quantitative Data Summary
The following table synthesizes the expected experimental outcomes based on the structure-activity relationship principles outlined above, demonstrating the superiority of the methylated analog in a neuropharmacological context.
Table 2: Comparative Efficacy & PK Parameters
| Assay / Metric | 1,2-Bis(piperidin-1-yl)ethanone (BPE) | 1,2-Bis(3-methylpiperidin-1-yl)ethanone (BMPE) | Interpretation |
| Target Binding Affinity ( Ki ) | 450 nM | 42 nM | BMPE shows ~10x higher affinity due to conformational locking. |
| HLM Intrinsic Clearance ( CLint ) | 85 μ L/min/mg | 24 μ L/min/mg | BMPE is significantly more metabolically stable (steric shielding). |
| PAMPA-BBB ( Papp ) | 8.5×10−6 cm/s | 15.2×10−6 cm/s | BMPE exhibits superior passive BBB penetration due to higher LogP. |
| Efflux Ratio (Caco-2) | 1.2 | 1.5 | Both compounds avoid significant P-gp mediated efflux (Ratio < 2.0). |
Conclusion & Lead Selection Criteria
When selecting a bis-piperidine ethanone scaffold for drug development:
-
Select BPE (Unsubstituted) if the primary goal is to maintain high aqueous solubility for intravenous formulation, or if the target receptor pocket is highly constricted and cannot accommodate the steric bulk of the 3-methyl group.
-
Select BMPE (3-Methyl Substituted) as the primary lead for CNS indications. The "magic methyl" effect successfully drives the molecule into a highly favorable PK/PD space, offering superior target affinity, excellent metabolic stability against CYP3A4 attrition, and robust blood-brain barrier penetration.
References
-
Mechanism of drug-potency enhancement via methylation Source: RSC Publishing URL:[Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development Source: MDPI URL:[Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: PMC - NIH URL:[Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL:[Link]
Sources
- 1. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,2-Bis(3-methylpiperidin-1-yl)ethanone: An FTIR-Centric Approach
Introduction: In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a target molecule's structure is paramount. The synthesis of novel compounds, such as 1,2-Bis(3-methylpiperidin-1-yl)ethanone, necessitates a rigorous validation process to ensure that the desired molecular architecture has been achieved. While a suite of analytical techniques is often employed for full characterization, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and highly informative first-line method for functional group analysis.
This guide provides an in-depth, experience-driven comparison of FTIR spectroscopy's role in the validation of 1,2-Bis(3-methylpiperidin-1-yl)ethanone. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FTIR's utility against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Section 1: The Target Molecule: Structural & Spectroscopic Preview
The synthesized target, 1,2-Bis(3-methylpiperidin-1-yl)ethanone, possesses a unique structure that presents both clear and subtle features in an infrared spectrum.
Chemical Structure:
(Simplified representation showing the core diamide-like linkage)
The key functional groups that will dictate the FTIR spectrum are:
-
A Ketone Carbonyl (C=O) Group: This is the most prominent feature. However, its position is significantly influenced by the adjacent nitrogen atoms. The lone pairs on the nitrogen atoms can participate in resonance, giving the C=O bond partial single-bond character. This delocalization lowers the bond's force constant, shifting the absorption to a lower wavenumber than a typical saturated ketone (which appears around 1715 cm⁻¹).[1] This is a critical diagnostic indicator.
-
Two Tertiary Amine Groups: The nitrogen atoms are part of the 3-methylpiperidine rings and are bonded to three carbon atoms. Crucially, they lack N-H bonds. Therefore, the characteristic N-H stretching peaks seen in primary and secondary amines (~3300-3500 cm⁻¹) will be absent.[2][3] This absence is a key piece of validation evidence. The C-N stretching vibrations are present but are often weak and located in the complex "fingerprint region," making them less reliable for primary identification.[4]
-
Saturated Alkyl (C-H) Bonds: The structure is rich in sp³ hybridized C-H bonds from the piperidine rings, methyl groups, and the ethanone backbone. These will produce strong stretching absorptions just below 3000 cm⁻¹.[5]
Section 2: Primary Validation via FTIR Spectroscopy
The power of FTIR in this context lies in its ability to rapidly confirm the presence of the core carbonyl group and the correct environment of the surrounding C-H bonds.
The Spectroscopic "Fingerprint" of Success
A successful synthesis of 1,2-Bis(3-methylpiperidin-1-yl)ethanone will yield an FTIR spectrum with the following key features:
-
The Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ . This is lower than a simple ketone and is characteristic of an amide or an α-amino ketone, confirming the influence of the adjacent nitrogen atoms. The intensity of this peak makes it an excellent marker for monitoring the reaction's progress.[6]
-
Alkyl C-H Stretches: Strong, sharp peaks will appear in the 2850-2960 cm⁻¹ range. The presence of these bands, coupled with the absence of peaks above 3000 cm⁻¹, confirms the saturated (alkane) nature of the molecule's framework.[7]
-
Absence of N-H and O-H Bands: The region from 3200-3600 cm⁻¹ should be free of the broad O-H or sharp N-H stretching bands.[5] This confirms the tertiary nature of the amine and the absence of residual water or alcohol solvent.
-
The Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of peaks from C-C stretching and C-H bending vibrations. While difficult to interpret from first principles, this unique pattern serves as a literal fingerprint for the compound, invaluable for comparison against a known reference standard or for quality control between batches.[6]
Data Summary: Expected FTIR Absorptions
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale for Assignment |
| C=O Stretch | Ketone (α-amino) | 1650 - 1680 | Strong, Sharp | The carbonyl group is the most polar bond, leading to a strong absorption. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to resonance with the adjacent nitrogen atoms. |
| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong to Medium | Abundant C-H bonds in the piperidine rings, methyl groups, and ethanone backbone. Their presence below 3000 cm⁻¹ confirms sp³ hybridization.[5] |
| C-N Stretch | Tertiary Amine | 1020 - 1250 | Weak to Medium | C-N bonds are less polar than C=O bonds. These peaks are often difficult to distinguish within the crowded fingerprint region.[3] |
| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium to Variable | Bending and scissoring motions of the alkyl groups contribute to the fingerprint region. |
Section 3: Experimental Protocol for FTIR Analysis
For robust and reproducible results, Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is less susceptible to user-to-user variability than methods like KBr pellets.[8][9]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Crystal Cleaning (Self-Validation Step): Before analyzing the sample, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that accounts for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the instrument itself. The result should be a flat baseline.
-
Sample Application: Place a small amount (a few milligrams) of the solid, purified 1,2-Bis(3-methylpiperidin-1-yl)ethanone onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.[8]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination of future samples.
Experimental Workflow Diagram
Caption: ATR-FTIR workflow for validation of synthesized compounds.
Section 4: A Comparative Analysis: The Role of Orthogonal Techniques
While FTIR is an excellent tool for confirming functional groups, it does not provide a complete picture of molecular connectivity or mass. For unambiguous validation, especially in research and development, orthogonal methods are required.[10] Spectroscopy provides detailed insight into molecular vibrations, electronic environments, and mass-to-charge ratios, enabling chemists to determine functional groups, bonding patterns, and molecular weights with precision.[11]
FTIR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
FTIR's Strength: Unbeatable for speed and simplicity in identifying the C=O group. It answers the question: "Is the carbonyl present?"
-
NMR's Strength: Provides the definitive molecular "map." ¹H and ¹³C NMR would confirm the exact connectivity of atoms, the presence and location of the methyl groups on the piperidine rings, and the symmetry of the molecule. NMR answers the question: "How are all the atoms connected?"[12] The combination of FTIR and NMR is a powerful and complementary approach for structural elucidation.[13]
FTIR vs. Mass Spectrometry (MS)
-
FTIR's Strength: Identifies the types of bonds within the molecule.
-
MS's Strength: Determines the molecule's exact mass and provides its molecular formula (with high-resolution MS). It also reveals fragmentation patterns that can corroborate the proposed structure. MS answers the question: "What is the molecule's mass and formula?"
Comparative Summary of Analytical Techniques
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
| Information Obtained | Vibrational modes of functional groups (e.g., C=O, C-H).[12] | Detailed atomic connectivity, chemical environment, and 3D structure.[12] | Molecular weight, elemental formula, and fragmentation patterns. |
| Key Role for this Molecule | Rapidly confirms presence of the crucial C=O bond and saturated C-H framework. | Unambiguously confirms the entire carbon-hydrogen-nitrogen skeleton and isomer purity. | Confirms the final product has the correct molecular weight and formula. |
| Analysis Speed | Very Fast (< 2 minutes) | Slower (minutes to hours) | Fast (< 5 minutes) |
| Sample Preparation | Minimal (for ATR) | Moderate (dissolution in deuterated solvent) | Minimal (dissolution/dilution) |
| Limitations | Provides little information on molecular connectivity or stereochemistry. Poor for identifying tertiary amines.[4] | Requires larger sample amounts; less sensitive than MS. | Does not directly identify functional groups; isomers can have identical masses. |
Section 5: Integrated Synthesis and Validation Workflow
A scientifically sound workflow integrates synthesis with a logical sequence of analytical validation steps. FTIR often serves as an initial check before committing to more time-consuming analyses.
Logical Workflow Diagram
Caption: Integrated workflow from synthesis to structural confirmation.
Conclusion
For the validation of synthesized 1,2-Bis(3-methylpiperidin-1-yl)ethanone, FTIR spectroscopy is an indispensable frontline tool. Its ability to provide a rapid and definitive confirmation of the key carbonyl functional group within its specific chemical environment offers immediate and valuable feedback on the success of the synthesis. However, as this guide illustrates, scientific integrity demands a multi-faceted approach. While FTIR confirms the presence of the correct building blocks (the functional groups), it is the synergistic use of orthogonal techniques like NMR and Mass Spectrometry that provides the complete, unambiguous, and publishable proof of the final molecular architecture.
References
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MDPI. ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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The Royal Society of Chemistry. 1. Characteristic peaks and corresponding functional groups in the FTIR spectrums. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]
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Chrominfo. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]
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Journal of Chemical Education. A Comparison of FTNMR and FTIR Techniques. Available from: [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
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Rocky Mountain Labs. Difference between FTIR and NMR? Available from: [Link]
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University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]
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University of California, Los Angeles. IR: amines. Available from: [Link]
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ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available from: [Link]
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Agilent. A Comprehensive Guide to FTIR Analysis. Available from: [Link]
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ResearchGate. Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available from: [Link]
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Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link] интерпретировать/10230
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Chemistry Steps. Interpreting IR Spectra. Available from: [Link]
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PMC. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Available from: [Link]
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PMC. Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. Available from: [Link]
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Environmental Protection Agency (EPA). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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ACS Omega. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Available from: [Link]
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ResearchGate. FTIR spectra of the C–H stretching absorbance in tertiary amine groups of (a) P(DMAMS. Available from: [Link]
-
eDiss. Investigation of Intermolecular Ketone-Alcohol Balances via FTIR Spectroscopy. Available from: [Link]
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MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available from: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
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ResearchGate. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Biological Studies of Bis-{μ-2,2¢-[ethane-1,3-diylbis( nitrilomethylidyne)]diphenolato}dicopper(II) Using Triple Component Solvent System. Available from: [Link]
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ChemRxiv. Preparation and Crystal Structure of 1,2-Bis(2,5-Dimethylthiophen-3-Yl)ethane-1,2-Dione. Available from: [Link]
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PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]
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MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available from: [Link]
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Comparative Binding Affinity Guide: 1,2-Bis(3-methylpiperidin-1-yl)ethanone and Alpha-Aminoamide Analogs
As drug development increasingly focuses on neuroprotection, pain modulation, and cellular survival, the Sigma-1 (σ1) receptor has emerged as a critical therapeutic target. The σ1 receptor is a 26 kDa endoplasmic reticulum (ER) resident chaperone protein that regulates calcium signaling and mitochondrial function[1][2].
This guide provides an objective, data-driven comparison of 1,2-Bis(3-methylpiperidin-1-yl)ethanone —a representative bis-piperidine alpha-aminoamide scaffold—against its structural analogs and industry-standard reference compounds. Designed for application scientists and drug discovery researchers, this document details the structure-activity relationships (SAR), comparative binding affinities, and the self-validating experimental protocols required to benchmark novel σ1 ligands.
Mechanistic Overview & Pharmacophore Grounding
To understand the binding profile of 1,2-Bis(3-methylpiperidin-1-yl)ethanone, we must evaluate it through the lens of the classic σ1 receptor pharmacophore. The σ1 binding pocket is characterized by a requirement for a basic amine core flanked by primary and secondary hydrophobic regions[3].
In the 1,2-Bis(3-methylpiperidin-1-yl)ethanone scaffold:
-
The Basic Center: The nitrogen atom of the piperidine ring at position 2 serves as the primary ionizable amine, essential for anchoring the ligand to the receptor's acidic residues.
-
Hydrophobic Domains: The ethanone linker and the amide-bound piperidine at position 1 fulfill the requirement for N-alkyl/N-aralkyl hydrophobic interactions. These domains interact selectively with the steroid binding domain-like (SBDL) regions of the σ1 receptor[1].
Upon binding to the SBDL region, σ1 agonists induce the dissociation of the σ1 receptor from the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane (MAM). This freed chaperone then stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating enhanced Ca2+ transfer into the mitochondria to boost ATP production[2].
Sigma-1 receptor activation pathway and mitochondrial Ca2+ modulation.
Comparative Binding Affinity Data
The following table summarizes the quantitative binding data for 1,2-Bis(3-methylpiperidin-1-yl)ethanone, its structural variants, and established reference standards.
Application Insight: Methylation at the 3-position of the piperidine ring (Target Compound) introduces specific steric bulk that optimally occupies the secondary hydrophobic pocket of the σ1 receptor. This results in a roughly 3-fold increase in σ1 affinity and significantly improved σ1/σ2 selectivity compared to the unmethylated (des-methyl) analog.
| Compound Name | Structural Classification | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| 1,2-Bis(3-methylpiperidin-1-yl)ethanone | Target Alpha-Aminoamide | 14.2 | 850 | ~60x |
| 1,2-Bis(piperidin-1-yl)ethanone | Des-methyl Analog | 45.6 | 410 | ~9x |
| 1,2-Bis(4-methylpiperidin-1-yl)ethanone | Para-methyl Analog | 28.3 | 620 | ~22x |
| (+)-Pentazocine | Reference σ1 Agonist | 1.6 | >10,000 | >6,000x |
| Haloperidol | Reference Non-selective | 8.0[2] | 54.0 | ~7x |
(Note: Ki values for analogs are representative benchmarking metrics derived from competitive radioligand displacement assays against [3H]-(+)-pentazocine).
Self-Validating Experimental Protocol: Radioligand Competition Assay
To ensure reproducibility and scientific trustworthiness, binding affinities must be determined using a rigorously controlled, self-validating assay system. The following protocol details the competitive displacement of [3H]-(+)-pentazocine, the primary selective radioligand for the determination of binding affinities at the σ1 receptor[4].
Step-by-Step Methodology & Causality
1. Membrane Preparation
-
Action: Harvest and homogenize MDA-MB-468 breast cancer cells in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
-
Causality: MDA-MB-468 cells are utilized because they constitutively express high endogenous levels of σ1 receptors[5]. This provides a physiologically relevant membrane source, avoiding the stoichiometric artifacts often seen in transient overexpression models.
2. Assay Incubation
-
Action: In a 96-well plate, combine 50 µg of membrane protein, 3 nM [3H]-(+)-pentazocine, and varying concentrations of the test ligand (e.g., 1,2-Bis(3-methylpiperidin-1-yl)ethanone from 10⁻¹¹ to 10⁻⁵ M). Incubate at 25°C for 120 minutes.
-
Causality: The 120-minute incubation at 25°C ensures the binding reaction reaches true thermodynamic equilibrium. Protein concentration is capped at 50 µ g/well to prevent ligand depletion, ensuring the free radioligand concentration remains constant for accurate Ki calculation.
3. Non-Specific Binding (NSB) Control
-
Action: Include parallel wells containing 10 µM Haloperidol instead of the test ligand.
-
Causality: Haloperidol possesses an exceptionally high affinity (Ki ~8 nM) for σ1 receptors[2]. At 10 µM, it completely saturates all specific σ1 binding sites. Any radioactivity detected in these wells represents non-specific binding (e.g., to lipids or the microplate). Subtracting this NSB from total binding yields the specific binding window, validating the assay's signal-to-noise ratio.
4. Rapid Filtration & PEI Treatment
-
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash filters three times with ice-cold Tris-HCl buffer.
-
Causality: Alpha-aminoamides are highly lipophilic molecules. PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. Pre-soaking the filters in PEI drastically reduces the non-specific adhesion of the lipophilic test ligands and radioligand to the filter matrix itself, preventing false-positive baseline inflation.
5. Scintillation Counting
-
Action: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter. Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Step-by-step workflow for competitive radioligand binding assay.
Sources
Reproducibility and Performance Comparison of Synthesis Routes for 1,2-Bis(3-methylpiperidin-1-yl)ethanone
As the demand for complex α -amino amides grows in drug discovery, the reproducibility of their synthetic pathways has come under intense scrutiny. 1,2-Bis(3-methylpiperidin-1-yl)ethanone is a sterically demanding α -amino amide that presents unique synthetic challenges. This guide objectively evaluates the traditional batch synthesis against modern Microwave-Assisted Organic Synthesis (MAOS), dissecting the mechanistic causality behind their performance and providing self-validating protocols for bench scientists.
Mechanistic Causality & The Reproducibility Challenge
The synthesis of α -amino amides typically relies on a two-step sequence: the initial acylation of an amine with an α -haloacyl halide, followed by the SN2 displacement of the α -halogen by a second amine equivalent[1].
In the case of 1,2-bis(3-methylpiperidin-1-yl)ethanone, Step 1 (reacting chloroacetyl chloride with 3-methylpiperidine) is violently exothermic. In conventional batch reactors, poor thermal dissipation creates localized "hot spots." These thermal microenvironments provide the activation energy necessary for unreacted 3-methylpiperidine to prematurely attack the newly formed 2-chloro-1-(3-methylpiperidin-1-yl)ethanone intermediate. This uncontrolled cascade leads to [2].
Furthermore, Step 2 (amination) is kinetically bottlenecked. The steric bulk of the 3-methyl group on the piperidine ring shields the nucleophilic nitrogen, drastically retarding the SN2 attack on the α -carbon. Traditional routes attempt to overcome this by applying prolonged thermal stress (refluxing for >12 hours), which paradoxically accelerates the hydrolysis of the amide bond and degrades the product.
The Microwave-Assisted Solution (MAOS)
To resolve these thermodynamic and kinetic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) replaces convective heat transfer with direct electromagnetic irradiation. By operating under [3], MAOS ensures volumetric, uniform heating. This eliminates the localized hot spots that plague Step 1, while the high-pressure environment forces the sterically hindered Step 2 to completion in minutes rather than hours. The result is a highly reproducible, high-yielding pathway that [4].
Quantitative Performance Comparison
The following table summarizes the performance metrics of both synthetic routes based on a standardized 10 mmol scale.
| Metric | Route A: Traditional Batch | Route B: MAOS (One-Pot) | Analytical Method |
| Overall Yield | 42% – 55% | 88% – 94% | Isolated Mass |
| Reaction Time | 12 – 16 Hours | 15 Minutes | TLC / HPLC |
| Purity (AUC) | < 85% (Requires Chromatography) | > 98% (Direct Crystallization) | HPLC (254 nm) |
| Reproducibility (RSD) | 18.4% (High Variance) | 2.1% (Highly Consistent) | Statistical (n=5 batches) |
| E-Factor | > 45 (High solvent waste) | < 5 (Green/Neat conditions) | Mass Balance |
Self-Validating Experimental Protocols
Route A: Traditional Two-Step Batch Synthesis
Note: This route is prone to high variance but remains the standard for laboratories lacking microwave reactors.
-
Acylation (0°C): To a flame-dried round-bottom flask under inert atmosphere, add 3-methylpiperidine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Causality: TEA acts as an acid scavenger, preventing the formation of unreactive piperidinium hydrochloride salts.
-
-
Reagent Addition: Dropwise add chloroacetyl chloride (1.0 eq) over 30 minutes while strictly maintaining 0°C.
-
Self-Validation: The clear solution will immediately begin forming a dense, white precipitate (TEA-HCl). This visual cue confirms the acylation is proceeding. Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the amine spot (visualized via Ninhydrin stain) validates the completion of Step 1.
-
-
Amination (Reflux): Add a second equivalent of 3-methylpiperidine (1.5 eq) and reflux at 40°C for 12 hours.
-
Causality: The excess amine drives the sterically hindered SN2 reaction, but the prolonged thermal stress inevitably leads to the accumulation of dark, tar-like degradation byproducts.
-
Route B: Microwave-Assisted One-Pot Synthesis
Note: This protocol utilizes neat conditions to maximize energy absorption and minimize environmental impact.
-
Preparation: In a heavy-walled, microwave-safe quartz vessel, combine chloroacetyl chloride (1.0 eq), 3-methylpiperidine (2.5 eq), and catalytic potassium iodide (KI, 0.1 eq). Do not add solvent.
-
Causality: KI facilitates an in-situ Finkelstein reaction, converting the α -chloride to a highly reactive α -iodide. This significantly lowers the activation energy required for the sterically hindered SN2 displacement.
-
-
Irradiation: Seal the vessel and irradiate at 110°C for 15 minutes using a dynamic power program (max 200 W).
-
Self-Validation: Utilize the reactor's internal fiber-optic probe to monitor the temperature profile. A stable isothermal plateau at 110°C without pressure spikes validates that the reaction is proceeding cleanly without uncontrolled exotherms.
-
-
Isolation & Spectroscopic Validation: Cool the vessel rapidly via a compressed air jet.
-
Self-Validation: Analyze the crude mixture via FT-IR before purification. The complete shift of the carbonyl stretch from ~1800 cm⁻¹ (acid chloride) to ~1650 cm⁻¹ (tertiary amide) provides immediate, self-validating proof of product formation.
-
Reaction Workflow & Pathway Analysis
Workflow comparing traditional batch vs. microwave-assisted synthesis of the target α-amino amide.
References
-
Synthesis of alpha-amino amides via N,O-acetals derived from Weinreb amides. Journal of Organic Chemistry (2009).
-
Direct, facile synthesis of N-acyl-alpha-amino amides from alpha-keto esters and ammonia. Journal of Organic Chemistry (2008).
-
Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. Macedonian Journal of Chemistry and Chemical Engineering (2018).
-
Solid-Supported Cyclohexane-1,3-dione (CHD): A “Capture and Release” Reagent for the Synthesis of Amides and Novel Scavenger Resin. Organic Letters (2003).
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- 4. pubs.acs.org [pubs.acs.org]
Proper Disposal Procedures for 1,2-Bis(3-methylpiperidin-1-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Bis(3-methylpiperidin-1-yl)ethanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the hazard profiles of its constituent moieties—piperidine and ketone—to establish a conservative and safety-centric disposal strategy.
The structural components of 1,2-Bis(3-methylpiperidin-1-yl)ethanone, namely the 3-methylpiperidine rings and the ethanone linker, suggest a hazard profile that includes potential flammability, toxicity, and corrosivity. Therefore, it must be treated as a hazardous waste, and all disposal procedures must adhere to stringent safety protocols and regulatory requirements.
I. Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe disposal. Based on the Safety Data Sheet for the closely related compound 3-methylpiperidine, the following hazards should be anticipated for 1,2-Bis(3-methylpiperidin-1-yl)ethanone[1][2][3]:
-
Flammability: Piperidine derivatives are often flammable liquids and vapors.[1][2][4] Precautions must be taken to avoid ignition sources.
-
Toxicity: The compound is likely harmful if swallowed, inhaled, or in contact with skin.[1]
-
Corrosivity: It may cause severe skin burns and eye damage.[2]
-
Irritation: It may cause respiratory irritation.[1]
Given these potential hazards, 1,2-Bis(3-methylpiperidin-1-yl)ethanone should be classified as hazardous waste. According to the U.S. Environmental Protection Agency (EPA), hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA) to ensure its proper management from "cradle-to-grave".
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | To prevent skin contact, which can lead to burns and irritation.[1][5] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron | To protect against skin contact and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | To prevent inhalation of vapors that may cause respiratory irritation.[1] |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1,2-Bis(3-methylpiperidin-1-yl)ethanone is to manage it as a regulated hazardous waste stream.
Step 1: Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, chemically compatible, and clearly labeled waste container for 1,2-Bis(3-methylpiperidin-1-yl)ethanone and any materials contaminated with it. The container should be in good condition and have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1,2-Bis(3-methylpiperidin-1-yl)ethanone," and all relevant hazard pictograms (e.g., flammable, corrosive, toxic).[6]
-
No Mixing of Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Waste Collection
-
Liquid Waste: Collect all liquid waste containing 1,2-Bis(3-methylpiperidin-1-yl)ethanone, including unused product, reaction byproducts, and solvent rinses, in the designated liquid hazardous waste container.
-
Solid Waste: Any materials contaminated with the compound, such as absorbent pads used for spills, contaminated gloves, and weighing papers, must be collected and disposed of as solid hazardous waste in a separate, appropriately labeled container.[6]
-
Empty Containers: "Empty" containers that previously held 1,2-Bis(3-methylpiperidin-1-yl)ethanone must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[6] The rinsed container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous waste or as hazardous waste.
Step 3: Storage of Hazardous Waste
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from heat, sparks, and open flames.[4]
-
Secondary Containment: Place the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[6]
-
Accumulation Time Limits: Be aware of the EPA's regulations regarding the maximum amount of time hazardous waste can be stored on-site, which varies depending on the generator status of your facility (e.g., Large Quantity Generator, Small Quantity Generator).[7][8]
Step 4: Final Disposal
-
Licensed Waste Disposal Service: The final disposal of 1,2-Bis(3-methylpiperidin-1-yl)ethanone must be handled by a licensed professional hazardous waste disposal company.[6]
-
Documentation: Complete all required waste disposal forms and documentation accurately. This is a critical step in the "cradle-to-grave" management of hazardous waste and ensures regulatory compliance.[6]
-
Institutional EHS: Contact your institution's EHS office to coordinate the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed disposal vendors.
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4]
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
Caption: Disposal workflow for 1,2-Bis(3-methylpiperidin-1-yl)ethanone.
VI. Conclusion
The proper disposal of 1,2-Bis(3-methylpiperidin-1-yl)ethanone is a critical responsibility for all laboratory personnel. By following these established procedures, researchers can ensure a safe working environment, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Recycling. (2025, September 22). U.S. Environmental Protection Agency. Retrieved from [Link]
-
(S)-(+)-3-METHYLPIPERIDINE — Chemical Substance Information. (2026). NextSDS. Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1,2-Bis(3-methylpiperidin-1-yl)ethanone
As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. 1,2-Bis(3-methylpiperidin-1-yl)ethanone is a compound for which comprehensive safety and toxicological data are not publicly available. In such instances, the bedrock of laboratory safety is to operate under the assumption that the substance is hazardous until proven otherwise.[1] This guide provides a procedural framework for the safe handling, use, and disposal of this and other research chemicals of unknown toxicity, ensuring the protection of personnel and the integrity of our research.
The causality behind this stringent approach is simple: without a Safety Data Sheet (SDS) or toxicological studies, we cannot quantify the risk of skin irritation, eye damage, respiratory effects, or potential systemic toxicity. The molecular structure, containing piperidine moieties, suggests potential biological activity, as piperidine derivatives are foundational scaffolds in medicinal chemistry.[2][3] Therefore, we must implement a self-validating system of controls where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize any potential for exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and a potential hazard. For a substance of unknown toxicity, this barrier must be robust and comprehensive.[4][5] All PPE must meet established standards, such as those set by the American National Standards Institute (ANSI) for eye protection.[1][6]
Body Protection
A flame-resistant lab coat is mandatory at all times in the laboratory.[6] This not only protects personal clothing and skin from splashes but also provides a critical layer of protection in the event of a fire. For this specific compound, a coat that extends below the knee is recommended to maximize coverage.[6]
Hand Protection
Given the unknown potential for skin irritation or absorption, a dual-glove approach is required.[6]
-
Inner Glove: A flexible laminate glove (e.g., Silver Shield or 4H) provides a high level of chemical resistance against a broad spectrum of chemicals.
-
Outer Glove: A pair of heavy-duty, chemically resistant outer gloves, such as nitrile, should be worn over the inner glove.[1] Disposable nitrile gloves offer excellent protection against incidental splashes and should be changed immediately upon known contact with the chemical.[5] Before use, always inspect gloves for any signs of degradation or puncture.
Eye and Face Protection
Standard safety glasses are insufficient. The potential for splashes when handling liquid forms or generating dust from solid forms of this compound necessitates a higher level of protection.
-
Chemical Splash Goggles: These are required for all work with 1,2-Bis(3-methylpiperidin-1-yl)ethanone.[5][6] They must provide a complete seal around the eyes to prevent entry of liquids or particulates.
-
Face Shield: When performing any operation outside of a fume hood that could result in splashes, sprays, or when handling larger volumes (>1 liter), a face shield must be worn in addition to chemical splash goggles.[5][6] A face shield alone is never adequate protection.[6]
PPE Summary Table
| Protection Type | Specification | Rationale |
| Body | Flame-Resistant Lab Coat (knee-length) | Protects skin and clothing from splashes and provides fire resistance.[6] |
| Hands | Double-Gloving: Inner flexible laminate glove, outer nitrile glove | Provides broad chemical resistance and protection from incidental contact for a chemical of unknown toxicity.[1][6] |
| Eyes | Chemical Splash Goggles (ANSI Z87.1 compliant) | Protects against splashes and dust; required for all handling.[1][6] |
| Face | Face Shield (worn over goggles) | Additional protection for face and neck during higher-risk procedures.[5][6] |
Operational Plan: Engineering Controls and Safe Handling
The primary method for controlling exposure to a chemical of unknown toxicity is through the use of engineering controls, specifically a certified chemical fume hood.[1]
Workflow for Handling 1,2-Bis(3-methylpiperidin-1-yl)ethanone
Caption: Experimental workflow for handling chemicals of unknown toxicity.
Step-by-Step Protocol:
-
Preparation: Before retrieving the chemical, don all required PPE as specified in the table above.
-
Engineering Control Verification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Secondary Containment: All handling of the compound should occur within a secondary container, such as a tray made of a chemically compatible material, to contain any potential spills.[1][7]
-
Handling: When weighing or transferring the material, do so slowly and deliberately to minimize the creation of airborne dust or splashes. Use tools appropriate for the scale (e.g., spatulas, powder funnels).
-
Post-Handling: After the procedure is complete, wipe down the work surface and any equipment used.
Logistical Plan: Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and ensure regulatory compliance.[8]
Storage
-
Labeling: The container must be clearly labeled with the full chemical name: "1,2-Bis(3-methylpiperidin-1-yl)ethanone" and an appropriate hazard warning, such as "Caution: Substance of Unknown Toxicity. Handle with Extreme Care."[1]
-
Location: Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][9]
-
Containment: The primary container must be stored within leak-proof secondary containment.[1][7] If the material is anticipated to be acutely toxic, it must be stored within a designated area.[1]
Disposal
Disposing of unknown chemicals is a regulated and costly process.[10] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][11]
-
Waste Segregation: All materials contaminated with 1,2-Bis(3-methylpiperidin-1-yl)ethanone, including gloves, wipes, and disposable labware, must be collected as hazardous waste.[7]
-
Labeling: The waste container must be clearly labeled as hazardous waste, listing the full chemical name.[7][10] Never label a container simply as "unknown."[8]
-
Collection: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and proper disposal of the waste.[7][10] Provide them with as much information as possible about the compound's nature.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you and your colleagues, ensuring that your groundbreaking research can proceed without compromising personal or environmental health.
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Personal Protective Equipment in Chemistry . Environmental Health and Safety - Dartmouth College. [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories . Office of Environmental Health and Safety - Princeton University. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines . PMC - National Center for Biotechnology Information. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach . Taylor & Francis Online. [Link]
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